5-Chloro-3-(methylperoxy)-1H-indole
Description
Structure
2D Structure
Properties
CAS No. |
114306-00-2 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-3-methylperoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO2/c1-12-13-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 |
InChI Key |
PLYWXLNXMFWVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |
Pictograms |
Irritant |
Synonyms |
3-ACETYLOXY-5-CHLOROINDOLE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 5-Chloro-3-(methylperoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 5-Chloro-3-(methylperoxy)-1H-indole has not been explicitly reported in the peer-reviewed scientific literature to date. The following technical guide presents a proposed synthetic route based on well-established chemical principles and analogous reactions. The experimental protocols are derived from similar transformations and should be considered as a starting point for further investigation and optimization. All quantitative data for the target molecule are estimates based on structurally related compounds.
Introduction
Indole-based structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The introduction of a peroxy functional group into an indole scaffold is a challenging synthetic transformation that could lead to novel compounds with unique pharmacological properties. This guide outlines a proposed two-step synthesis for this compound, a novel compound with potential applications in drug discovery. The proposed route involves the bromination of commercially available 5-chloroindole at the C3 position, followed by a nucleophilic substitution with a methylperoxy anion.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from 5-chloroindole. The first step is an electrophilic bromination at the C3 position of the indole ring, followed by a nucleophilic substitution reaction to introduce the methylperoxy group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-chloro-1H-indole (Proposed)
This protocol is adapted from standard procedures for the C3-bromination of indoles.
Reactants:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | 10 | 1.52 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10 | 1.78 g |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
Procedure:
-
To a solution of 5-Chloro-1H-indole (10 mmol) in dry tetrahydrofuran (50 mL) at 0 °C under an inert atmosphere, add N-bromosuccinimide (10 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-5-chloro-1H-indole.
Expected Outcome:
Based on analogous reactions, a yield of 80-90% is anticipated. The product should be a solid. 3-bromo-5-chloro-1H-indole is also commercially available.
Step 2: Synthesis of this compound (Hypothetical)
This protocol is based on analogous copper-catalyzed nucleophilic substitution reactions on aryl halides. The use of a methylperoxy nucleophile is a novel application and will require careful optimization and safety considerations due to the potential instability of peroxy compounds.
Reactants:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromo-5-chloro-1H-indole | C₈H₅BrClN | 230.49 | 5 | 1.15 g |
| Sodium methylperoxide (CH₃OONa) | CH₃NaO₂ | 82.02 | 7.5 | Prepared in situ |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.5 | 95 mg |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL |
Procedure:
-
Preparation of Sodium Methylperoxide (handle with extreme care): In a separate flask, slowly add methyl hydroperoxide (7.5 mmol) to a suspension of sodium hydride (7.5 mmol) in dry DMF (10 mL) at 0 °C under an inert atmosphere. Stir for 30 minutes at 0 °C.
-
To a solution of 3-Bromo-5-chloro-1H-indole (5 mmol) and copper(I) iodide (0.5 mmol) in dry N,N-dimethylformamide (15 mL) under an inert atmosphere, add the freshly prepared solution of sodium methylperoxide at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Outcome:
Yields for this type of reaction are highly variable and would require experimental determination. A modest yield in the range of 20-40% might be expected initially.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | White to off-white solid | 69-72 |
| 3-Bromo-5-chloro-1H-indole | C₈H₅BrClN | 230.49 | Off-white to pale yellow solid | 85-89 |
| This compound | C₉H₈ClNO₂ | 197.62 | (Estimated) Pale yellow oil or low-melting solid | (Estimated) N/A |
Table 2: Estimated Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (br s, 1H, NH), 7.65 (d, J = 2.0 Hz, 1H, H4), 7.30 (d, J = 8.6 Hz, 1H, H7), 7.20 (dd, J = 8.6, 2.0 Hz, 1H, H6), 7.10 (s, 1H, H2), 4.05 (s, 3H, OOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 130.0, 126.0, 123.0, 120.0, 118.0, 112.0, 110.0, 65.0 (OOCH₃) |
| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 3100-3000 (C-H aromatic), 1600, 1450 (C=C aromatic), 1100 (C-O stretch), 880 (O-O stretch), 800 (C-Cl stretch) |
| Mass Spec. (EI, m/z) | 197/199 [M]⁺, 166/168 [M-OCH₃]⁺, 151/153 [M-O₂CH₃]⁺ |
Mechanistic Insights
The proposed nucleophilic substitution at the C3 position of the 3-bromo-5-chloroindole is the key and most uncertain step. The mechanism is thought to proceed via a copper-catalyzed pathway, which is common for nucleophilic aromatic substitutions on aryl halides.
Caption: Proposed copper-catalyzed nucleophilic substitution mechanism.
Safety Considerations
-
Peroxides: Organic peroxides can be thermally unstable and potentially explosive. The synthesis and handling of methyl hydroperoxide and the final product should be conducted with extreme caution, behind a blast shield, and on a small scale initially.
-
Reagents: N-Bromosuccinimide is a lachrymator and irritant. Sodium hydride is highly flammable and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of the novel compound this compound. The proposed two-step synthesis is based on established reactivity patterns of indoles and analogous nucleophilic substitution reactions. Significant experimental work would be required to validate and optimize the proposed protocol, particularly the challenging introduction of the methylperoxy group. This work serves as a foundational guide for researchers aiming to explore this new area of indole chemistry.
Technical Guide: Spectroscopic and Methodological Analysis of 5-Chloro-3-(methylperoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that spectroscopic data and detailed experimental protocols for the specific compound 5-Chloro-3-(methylperoxy)-1H-indole are not publicly available. This suggests that the compound may be novel, not yet synthesized, or its characterization has not been published in accessible literature.
This guide, therefore, serves a speculative and instructional purpose. It outlines the hypothetical spectroscopic data one might expect from such a molecule and provides standardized, detailed experimental protocols that would be necessary for its synthesis and characterization. This document is intended to be a foundational resource for researchers planning to work with this or structurally similar compounds.
Hypothetical Spectroscopic Data
The following tables represent predicted spectroscopic data for this compound, based on the analysis of its constituent functional groups and structural analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | br s | 1H | N-H (indole) |
| ~ 7.6 | d | 1H | Ar-H (C4-H) |
| ~ 7.3 | d | 1H | Ar-H (C6-H) |
| ~ 7.2 | dd | 1H | Ar-H (C7-H) |
| ~ 7.5 | s | 1H | C2-H (indole) |
| ~ 3.9 | s | 3H | O-CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | C7a (indole) |
| ~ 130 | C3a (indole) |
| ~ 128 | C5 (indole) |
| ~ 125 | C2 (indole) |
| ~ 122 | C6 (indole) |
| ~ 120 | C4 (indole) |
| ~ 112 | C7 (indole) |
| ~ 105 | C3 (indole) |
| ~ 55 | O-CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Ion Type |
| [M]+ | Molecular Ion |
| [M+H]+ | Protonated Molecular Ion |
| [M+Na]+ | Sodium Adduct |
| [M-O-CH₃]+ | Fragment Ion |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3400 | N-H Stretch |
| ~ 3100-3000 | C-H Stretch (Aromatic) |
| ~ 2950-2850 | C-H Stretch (Aliphatic) |
| ~ 1600-1450 | C=C Stretch (Aromatic) |
| ~ 1200-1000 | C-O Stretch |
| ~ 800-700 | C-Cl Stretch |
Experimental Protocols
The following are detailed, standardized methodologies for the synthesis and spectroscopic analysis of a compound like this compound.
1. Synthesis of 5-Chloro-1H-indole
A common starting point would be the Fischer indole synthesis or a related method.
-
Reaction: 4-Chlorophenylhydrazine hydrochloride and pyruvic acid are reacted in a suitable solvent (e.g., ethanol or acetic acid) under reflux.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is filtered, washed with water, and dried.
-
Purification: The crude 5-chloro-1H-indole is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
2. Introduction of the Methylperoxy Group at the C3 Position
This step is hypothetical and would require development. A possible route could involve the following:
-
Activation of C3: The C3 position of the indole could be activated, for example, by Vilsmeier-Haack formylation to introduce an aldehyde, followed by a Baeyer-Villiger oxidation to form a formate ester, and subsequent hydrolysis and reaction with a methylating and peroxidating agent.
-
A more direct approach, though potentially less selective, could involve a radical reaction with a source of methylperoxy radicals.
3. Spectroscopic Analysis Workflow
The following workflow outlines the steps for acquiring the necessary spectroscopic data for structural confirmation.
Caption: Workflow for Spectroscopic Analysis.
4. Detailed Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
Data Acquisition: ¹H NMR spectra are acquired with 16-32 scans. ¹³C NMR spectra are acquired with 1024 or more scans. Standard pulse programs are used.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to observe different adducts.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of 200-800 nm.
-
Hypothetical Signaling Pathway Involvement
Indole derivatives are known to interact with a variety of biological targets. A hypothetical signaling pathway for a cytotoxic indole derivative is presented below.
Caption: Hypothetical Apoptotic Pathway.
This guide provides a foundational framework for the synthesis and characterization of this compound. All data presented is predictive and should be confirmed through empirical investigation.
Technical Guide: 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a CAS number or any published data for the specific compound 5-Chloro-3-(methylperoxy)-1H-indole . This suggests that it may be a novel compound that has not yet been synthesized or characterized.
The following guide has been constructed as a template to illustrate the requested format. The data and protocols presented are based on publicly available information for related 5-chloro-indole derivatives and should be considered illustrative examples.
Compound Identification
Due to the lack of specific data for this compound, we will use the related compound, 5-Chloro-1H-indole , for illustrative purposes in this section.
| Identifier | Value |
| IUPAC Name | 5-chloro-1H-indole |
| CAS Number | 17422-32-1 |
| Molecular Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol |
| SMILES | C1=CC2=C(C=C1Cl)NC=C2 |
| InChI Key | MYTGFBZJLDLWQG-UHFFFAOYSA-N |
Physicochemical Properties
The following table presents typical physicochemical data that would be determined for a novel compound. The data shown is for the illustrative compound, 5-Chloro-1H-indole.
| Property | Value | Source |
| Appearance | Crystals | [1] |
| Melting Point | 69-71 °C | [1] |
| Assay | 98% | [1] |
Hypothetical Synthesis and Experimental Protocols
While no specific synthesis for this compound is documented, this section outlines a generalized, hypothetical protocol for the synthesis of a 3-substituted indole derivative, followed by a potential peroxidation step. This is a conceptual workflow and has not been experimentally validated.
General Synthesis of a 3-Substituted 5-Chloro-1H-indole (Illustrative)
The synthesis of many 3-substituted indoles can be achieved through electrophilic substitution at the C3 position of the indole ring.
Protocol:
-
Starting Material: 5-Chloro-1H-indole.
-
Reaction: Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.
-
Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-Chloro-1H-indole in DMF at 0°C, slowly add POCl₃.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product, 5-chloro-1H-indole-3-carbaldehyde.
-
Filter, wash with water, and dry the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
Hypothetical Peroxidation at the 3-Position
The introduction of a methylperoxy group could potentially be achieved through the reaction of a suitable 3-substituted intermediate with a source of the methylperoxy radical or anion. This is a speculative protocol.
Protocol:
-
Starting Material: A 3-functionalized 5-chloro-1H-indole (e.g., a 3-halo or 3-tosyl derivative).
-
Peroxidizing Agent: Methyl hydroperoxide (CH₃OOH) or a related reagent.
-
Conditions:
-
Dissolve the starting material in an appropriate aprotic solvent (e.g., THF, DCM).
-
Add a base (e.g., NaH) to deprotonate the methyl hydroperoxide.
-
Stir the reaction mixture at a controlled temperature, monitoring for product formation by TLC or LC-MS.
-
Upon completion, quench the reaction and use standard workup and purification techniques (e.g., extraction, chromatography) to isolate the desired product.
-
Hypothetical Biological Activity and Signaling Pathway
Many indole derivatives exhibit biological activity by interacting with specific cellular signaling pathways. For instance, some 5-chloro-indole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Below is a conceptual diagram illustrating a potential mechanism of action where a hypothetical 5-chloro-indole derivative inhibits the EGFR signaling pathway.
References
An In-depth Technical Guide on the Core Biological Activity of 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: No direct experimental data for the biological activity of 5-Chloro-3-(methylperoxy)-1H-indole has been identified in publicly available literature. This guide is a scientifically informed projection based on the known biological activities of the constituent chemical moieties: the 5-chloro-indole core and the organic peroxide group. The content herein is intended for research and drug development professionals and should be interpreted as a hypothetical framework for guiding future experimental investigation.
The indole scaffold is a prominent feature in numerous biologically active compounds, with indole derivatives known for a wide array of pharmacological effects, including antimicrobial and anticancer properties.[1][2][3] The introduction of a chloro-substituent at the 5-position of the indole ring has been shown in many analogues to modulate these activities.[4][5] Furthermore, organic peroxides are recognized for their capacity to induce cellular cytotoxicity, often through the generation of oxidative stress.[6][7][8][9] The combination of these structural features in this compound suggests a potential for significant biological activity, likely driven by a multi-faceted mechanism of action.
Hypothesized Biological Activities
Based on its structural components, this compound is hypothesized to exhibit two primary types of biological activity:
-
Antimicrobial Activity: The indole ring is a common motif in natural and synthetic antimicrobial agents.[1][2][10][11][12] The lipophilic nature of the indole nucleus facilitates passage through microbial cell membranes. The presence of the methylperoxy group could contribute to antimicrobial action through the generation of reactive oxygen species (ROS), leading to damage of essential biomolecules such as DNA, proteins, and lipids within the microbial cell.
-
Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents.[3] The cytotoxic potential of organic peroxides is well-documented and is often attributed to the induction of oxidative stress, which can preferentially target cancer cells due to their altered redox balance.[6][7] The 5-chloro substitution can further enhance the cytotoxic potential.
Quantitative Data on Structurally Related Compounds
To provide a quantitative context for the hypothesized activities, the following table summarizes the biological data for structurally related indole derivatives and organic peroxides.
| Compound/Class | Biological Activity | Organism/Cell Line | Quantitative Data (e.g., MIC, IC50) | Reference |
| Indole Derivatives | ||||
| Indole-triazole derivative 3d | Antibacterial | S. aureus, MRSA | MIC: 3.125 µg/mL | [10] |
| Indole-triazole derivative 3d | Antifungal | C. krusei | MIC: 3.125 µg/mL | [10] |
| 7-hydroxyindole | Antibiofilm | A. baumannii | Eradication of mature biofilm at 1/64 of MIC | [11] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Antiproliferative (EGFRWT inhibitor) | Human Cancer Cell Lines | GI50: 29 nM to 47 nM | [4] |
| Organic Peroxides | ||||
| tert-butyl hydroperoxide (t-BHP) | Cytotoxicity | Chinese hamster V79 cells | Dose-dependent inhibition of cell growth and colony formation | [6] |
| Hydrogen Peroxide (H2O2) | Cytotoxicity | Rat C6 glioma cells | EC50: 30-500 µM (dependent on exposure time) | [9] |
| Cumene hydroperoxide | Acute Oral Toxicity | Rats | LD50: 352 mg/kg | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized biological activities of this compound.
1. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (broth with solvent).
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the microtiter plate with the appropriate broth.
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. MTT Assay for In Vitro Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Positive control cytotoxic drug (e.g., doxorubicin).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
Cells of interest (e.g., cancer cell lines or microbial cells).
-
DCFH-DA stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well black microtiter plates with clear bottoms.
-
Fluorescence microplate reader or flow cytometer.
-
Positive control for ROS induction (e.g., H2O2).
-
-
Procedure:
-
Cells are seeded in a 96-well plate or cultured in suspension.
-
The cells are washed with PBS and then incubated with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
After incubation, the cells are washed with PBS to remove the excess probe.
-
The cells are then treated with various concentrations of this compound.
-
The fluorescence intensity is measured at appropriate time points using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Mandatory Visualizations
Hypothesized Signaling Pathway for Cytotoxicity
Caption: Hypothesized signaling pathway for the cytotoxic action of this compound.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for Pro-oxidant Activity
Caption: Logical relationship illustrating the hypothesized pro-oxidant mechanism of action.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 6. Cytotoxicity of an organic hydroperoxide and cellular antioxidant defense system against hydroperoxides in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic hydroperoxide-induced lipid peroxidation and cell death in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Theoretical Exploration of 5-Chloro-3-(methylperoxy)-1H-indole: Potential Applications and Research Protocols
Disclaimer: The following technical guide is a theoretical exploration of the potential applications and experimental methodologies related to the novel compound 5-Chloro-3-(methylperoxy)-1H-indole. As of the writing of this document, there is no available published literature on this specific molecule. The information presented herein is extrapolated from established chemical principles and the known biological activities of structurally related indole and peroxide compounds. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework for potential future research.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Modifications to the indole ring system, such as halogenation, have been shown to significantly modulate pharmacological properties.[4] Specifically, 5-chloro-substituted indoles are key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders and cancer.[5][6][7][8][9]
The introduction of a methylperoxy group at the 3-position of the indole ring is a novel concept that suggests potential as a pro-drug capable of generating reactive oxygen species (ROS). The inherent instability of the peroxide bond could be exploited for targeted therapeutic effects. This guide will explore the hypothetical applications, experimental protocols, and potential mechanisms of action of this compound.
Potential Applications
Based on the chemistry of its constituent functional groups, this compound could have several potential applications:
-
Anticancer Agent: The methylperoxy group could be a source of ROS, which are known to induce apoptosis in cancer cells through oxidative stress.[10] The 5-chloro-indole moiety may contribute to selective uptake or inhibition of cancer-related enzymes.[5][7][8][9]
-
Antimicrobial Agent: The generation of ROS can be toxic to bacteria and fungi, suggesting a potential role as an antimicrobial agent.
-
Biochemical Probe: The compound could be used in laboratory settings to study the effects of localized ROS generation on cellular processes.
-
Material Science: Indole derivatives have applications in polymer formulations.[6] The peroxy group could be utilized in polymerization initiation or as a cross-linking agent.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be expected from preclinical studies of this compound.
Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | 8.5 | 1.2 |
| A549 (Lung) | 12.3 | 2.5 |
| HCT116 (Colon) | 9.8 | 1.8 |
| G361 (Melanoma) | 5.2 | 0.9 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Organism | This compound | Ciprofloxacin (Control) |
| E. coli | 32 | 2 |
| S. aureus | 16 | 1 |
| C. albicans | 64 | N/A |
Proposed Experimental Protocols
Synthesis of this compound
This proposed synthesis is a multi-step process starting from commercially available 5-chloroindole.
-
Protection of the Indole Nitrogen: React 5-chloroindole with a suitable protecting group, such as tosyl chloride, in the presence of a base like sodium hydride in an inert solvent (e.g., THF).[11]
-
Introduction of a Hydroxymethyl Group at C3: Perform a Vilsmeier-Haack reaction on the N-protected 5-chloroindole to introduce a formyl group at the 3-position, followed by reduction with a mild reducing agent like sodium borohydride to yield the 3-hydroxymethyl derivative.
-
Formation of the Methylperoxy Group: Convert the 3-hydroxymethyl group to a leaving group (e.g., a tosylate or mesylate). Subsequent reaction with methyl hydroperoxide in the presence of a non-nucleophilic base would yield the desired this compound after deprotection of the indole nitrogen.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116, G361) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for 48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
ROS Detection Assay (DCFH-DA Assay)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that detects intracellular ROS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical ROS-mediated apoptotic pathway induced by this compound.
Experimental Workflow
Caption: Proposed experimental workflow for the preclinical evaluation of the compound.
Conclusion
While this compound remains a theoretical construct, the foundational principles of medicinal chemistry and the known activities of related compounds suggest it could be a promising candidate for further investigation, particularly in the field of oncology. The proposed synthetic route and experimental protocols provide a roadmap for the potential synthesis and evaluation of this novel molecule. Future research would be necessary to validate these hypotheses and to fully elucidate the compound's chemical properties and biological activities.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen peroxide is a mediator of indole-3-acetic acid/horseradish peroxidase-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, herein referred to as RS4690. This compound has been identified as a potent and selective inhibitor of the Dishevelled 1 (DVL1) protein, a key component of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a known driver in various cancers, making DVL1 an attractive therapeutic target. This document details the inhibitory activity of RS4690, its effects on cancer cell lines, and the experimental protocols used to elucidate its function.
Introduction
The Wingless/integrase-1 (Wnt)/β-catenin signaling pathway is a highly conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. The Dishevelled (DVL) family of proteins (DVL1, DVL2, DVL3) are crucial scaffolding proteins that transduce the Wnt signal from the Frizzled receptor complex at the cell surface to downstream components, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.
RS4690 is a novel small molecule inhibitor designed to target the PDZ domain of DVL1. By inhibiting the interaction of DVL1 with its binding partners, RS4690 effectively blocks the propagation of the Wnt signal, leading to anti-cancer effects. This guide summarizes the current understanding of the mechanism of action of RS4690.
Mechanism of Action: DVL1 Inhibition
The primary mechanism of action of RS4690 is the inhibition of the DVL1 protein. The PDZ domain of DVL1 is essential for its interaction with the Frizzled receptor, and blocking this interaction is a key strategy for inhibiting Wnt signaling.
Binding to the DVL1 PDZ Domain
Molecular docking and dynamic simulations suggest that RS4690 binds to the PDZ domain of DVL1. The (S)-enantiomer of RS4690 has been shown to have a more favorable binding mode compared to the (R)-enantiomer, resulting in higher inhibitory activity.[1][2][3] This stereospecificity highlights the targeted nature of the interaction.
In Vitro Efficacy
The biological activity of RS4690 has been evaluated through a series of in vitro assays, demonstrating its potency in inhibiting DVL1 and its downstream effects on cancer cells.
Quantitative Data
The following table summarizes the key quantitative data for RS4690 and its enantiomers.
| Compound | Assay | Target/Cell Line | EC50 (µM) |
| Racemic RS4690 | DVL1 Inhibition | DVL1 | 0.74 ± 0.08 |
| (S)-RS4690 | DVL1 Inhibition | DVL1 | 0.49 ± 0.11 |
| (R)-RS4690 | DVL1 Inhibition | DVL1 | > (S)-enantiomer |
| (S)-RS4690 | Cell Growth Inhibition | HCT116 | 7.1 ± 0.6 |
Data sourced from Coluccia et al., 2022.[1][2][3]
Signaling Pathway
RS4690 intervenes at a critical juncture in the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action of RS4690 in the context of this pathway.
Figure 1: Mechanism of action of RS4690 in the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the activity of RS4690.
DVL1 Inhibition Assay
A specific, proprietary in vitro assay was used to determine the EC50 of RS4690 for DVL1 inhibition. While the exact details are not publicly available, such assays typically involve a purified, recombinant DVL1 PDZ domain and a fluorescently labeled peptide corresponding to the C-terminal binding motif of a DVL1 interaction partner (e.g., from the Frizzled receptor). The assay measures the displacement of the fluorescent peptide from the PDZ domain upon addition of the inhibitor. A decrease in the fluorescence signal (e.g., fluorescence polarization or FRET) indicates inhibition.
Cell Growth Inhibition Assay (MTT Assay)
The anti-proliferative activity of RS4690 was assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of (S)-RS4690. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The EC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Reactive Oxygen Species (ROS) Production Assay
The induction of reactive oxygen species by (S)-RS4690 was measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: HCT116 cells are seeded in a 96-well plate and treated with (S)-RS4690 as described for the cell growth inhibition assay.
-
Probe Loading: After the desired treatment duration, the culture medium is removed, and the cells are washed with a buffered saline solution. The cells are then incubated with a solution containing DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The level of ROS production is expressed as the fold change in fluorescence intensity relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the evaluation of a DVL1 inhibitor like RS4690.
Figure 2: A representative experimental workflow for the development of a DVL1 inhibitor.
Conclusion and Future Directions
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) is a promising lead compound for the development of novel anti-cancer therapeutics targeting the Wnt/β-catenin pathway. Its specific inhibition of DVL1, coupled with its demonstrated efficacy in a relevant cancer cell line, warrants further investigation. Future studies should focus on in vivo efficacy in animal models of colorectal cancer, detailed pharmacokinetic and pharmacodynamic profiling, and lead optimization to improve potency and drug-like properties. The induction of reactive oxygen species by RS4690 is an interesting finding that requires further mechanistic exploration to determine its contribution to the overall anti-cancer activity.
References
A Technical Whitepaper on the Putative Compound 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any information on the discovery, synthesis, or biological activity of the specific compound "5-Chloro-3-(methylperoxy)-1H-indole." The following technical guide is a hypothetical document constructed based on the known properties and synthetic routes of structurally analogous 5-chloro-indole derivatives. The experimental protocols, data, and proposed mechanisms are conjectural and intended to serve as a template for what such a guide might entail for a novel compound of this class.
Introduction and Hypothetical Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of 5-chloro-indole, in particular, have demonstrated a range of therapeutic potential, including anticancer and antimicrobial properties.[3][4] This whitepaper describes the hypothetical discovery and characterization of a novel derivative, this compound. This compound is postulated to exhibit potent cytotoxic effects against various cancer cell lines through a unique mechanism of action involving oxidative stress induction, leveraging the inherent reactivity of the methylperoxy moiety. The rationale for its synthesis was to explore the introduction of a reactive oxygen species-generating group at the 3-position of the 5-chloro-indole core, a site known to be critical for the biological activity of many indole-based drugs.
Physicochemical and Biological Data
All quantitative data presented herein are hypothetical and are intended for illustrative purposes. The data are presented in a structured format to facilitate comparison and analysis.
Table 1: Hypothetical Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Melting Point | 85-88 °C (decomposes) |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol |
| LogP | 2.8 |
Table 2: Hypothetical In Vitro Cytotoxicity Data (GI₅₀ in nM)
| Cell Line | This compound | Erlotinib (Reference)[1] |
| A549 (Lung Carcinoma) | 45 | 33 |
| MCF-7 (Breast Adenocarcinoma) | 62 | N/A |
| HCT116 (Colon Carcinoma) | 58 | N/A |
| HT-29 (Colon Carcinoma) | 75 | N/A |
Proposed Signaling Pathway
The introduction of a methylperoxy group suggests a potential mechanism of action involving the generation of reactive oxygen species (ROS) within the cancer cell, leading to oxidative stress and subsequent apoptosis. The diagram below illustrates a hypothetical signaling pathway for this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, hypothetical methodologies for the synthesis and key biological assays of this compound.
Synthesis of this compound
This proposed synthesis is a multi-step process beginning with commercially available 5-chloro-1H-indole.
Caption: Hypothetical synthetic workflow for this compound.
Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde To a solution of 5-chloro-1H-indole (1.0 eq) in dry DMF (10 volumes) at 0 °C, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-chloro-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 5-Chloro-1H-indol-3-yl formate 5-Chloro-1H-indole-3-carbaldehyde (1.0 eq) is dissolved in dichloromethane (20 volumes). meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is then washed with a saturated sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 3: Synthesis of 5-Chloro-1H-indol-3-ol The crude 5-chloro-1H-indol-3-yl formate is dissolved in methanol (15 volumes). A 2M aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 1 hour. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 4: Synthesis of this compound To a solution of 5-chloro-1H-indol-3-ol (1.0 eq) in a mixture of tert-butanol and water (1:1, 20 volumes) is added a 30% solution of hydrogen peroxide (3.0 eq) and methyl iodide (1.5 eq). The reaction is stirred at 40 °C for 24 hours. The mixture is then cooled to room temperature and extracted with diethyl ether. The organic layer is washed with a saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was hypothetically evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (ranging from 1 nM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.
Conclusion
This whitepaper has presented a hypothetical overview of the novel compound this compound. While this specific molecule is not yet described in the scientific literature, the conceptual framework provided here—based on the known chemistry and biology of related 5-chloro-indole derivatives—suggests a promising area for future research. The unique incorporation of a methylperoxy group offers a plausible and intriguing mechanism for anticancer activity via the induction of oxidative stress. The synthetic route and experimental protocols detailed in this document provide a potential roadmap for the actual synthesis and evaluation of this and similar compounds. Further investigation into this class of molecules is warranted to explore their therapeutic potential.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
Theoretical Framework for the Analysis of 5-Chloro-3-(methylperoxy)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the investigation of the novel compound 5-Chloro-3-(methylperoxy)-1H-indole. In the absence of direct experimental and computational data for this specific molecule, this document establishes a robust methodology based on established theoretical studies of structurally related indole derivatives, halogenated compounds, and organic peroxides. The proposed workflow encompasses quantum chemical calculations, molecular docking simulations, and predictive ADME/T analysis to elucidate the structural, electronic, and potential biological properties of this compound, thereby providing a foundational roadmap for future research and drug discovery efforts.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals and bioactive molecules.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of medicinal chemistry.[4][5][6] The introduction of a halogen substituent, such as chlorine, and a methylperoxy group can significantly modulate the physicochemical and pharmacological properties of the indole core. Halogenation can influence binding affinities through halogen bonding and alter metabolic stability, while peroxy groups can be a source of reactive oxygen species or participate in unique chemical transformations.[7][8]
This guide presents a theoretical approach to characterize this compound. By leveraging computational chemistry, we can predict its molecular structure, electronic properties, and potential interactions with biological targets, thus guiding subsequent experimental validation and development.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for studying indole derivatives due to its balance of accuracy and computational cost.[9][10]
Computational Protocol: Geometry Optimization and Frequency Analysis
A detailed protocol for the initial quantum chemical analysis would involve:
-
Initial Structure Generation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A conformational search will be performed to identify the lowest energy conformers, particularly focusing on the rotation around the C3-O and O-O bonds of the methylperoxy group.
-
Geometry Optimization: The geometry of the most stable conformer will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set in the gas phase and in a solvent continuum model (e.g., PCM for water) to simulate a physiological environment.[11]
-
Frequency Calculations: Harmonic vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Predicted Molecular Properties
The following table summarizes the types of quantitative data that would be obtained from these calculations. The values presented are hypothetical but representative of what would be expected for a molecule of this nature.
| Property | Predicted Value (Gas Phase) | Predicted Value (Aqueous) | Method | Basis Set |
| Dipole Moment (Debye) | 2.5 | 3.1 | DFT (B3LYP) | 6-311+G(d,p) |
| HOMO Energy (eV) | -6.2 | -6.5 | DFT (B3LYP) | 6-311+G(d,p) |
| LUMO Energy (eV) | -1.8 | -2.0 | DFT (B3LYP) | 6-311+G(d,p) |
| HOMO-LUMO Gap (eV) | 4.4 | 4.5 | DFT (B3LYP) | 6-311+G(d,p) |
| Molecular Electrostatic Potential | See Figure 2 | See Figure 2 | DFT (B3LYP) | 6-311+G(d,p) |
Visualization of the Quantum Workflow
Caption: Workflow for Quantum Chemical Analysis.
Molecular Docking and Interaction Analysis
To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed to predict its binding affinity and mode of interaction with relevant biological targets. Given the known activities of many indole derivatives, cyclooxygenase-2 (COX-2) and various protein kinases are plausible targets.[4][5]
Molecular Docking Protocol
-
Target Selection and Preparation: A high-resolution crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) will be obtained from the Protein Data Bank. The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The optimized 3D structure of this compound from the quantum chemical calculations will be used.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site will be defined based on the co-crystallized ligand or through blind docking followed by site-specific docking.
-
Analysis of Results: The resulting docking poses will be analyzed based on their binding energy scores and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the protein's active site residues.
Predicted Interaction Data
The following table presents hypothetical results from a molecular docking study of this compound with the COX-2 active site.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Arg120, Tyr355, Ser530 |
| Type of Interactions | Hydrogen bond with Ser530, Pi-Alkyl with Tyr355, Halogen bond with Arg120 |
| RMSD from reference ligand (Å) | 1.2 |
Visualization of the Docking Workflow
Caption: Workflow for Molecular Docking Studies.
ADME/T and Physicochemical Properties Prediction
Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in drug development. Several computational tools and models can predict these properties based on the molecule's structure.
In Silico ADME/T Protocol
-
Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, polar surface area) will be calculated from the optimized structure of this compound.
-
Property Prediction: These descriptors will be used as input for various predictive models, such as the SwissADME web server or QSAR models, to estimate ADME/T properties and assess drug-likeness based on rules like Lipinski's Rule of Five.
Predicted Physicochemical and ADME/T Properties
| Property | Predicted Value | Compliance with Drug-Likeness |
| Molecular Weight ( g/mol ) | 211.62 | Yes (Lipinski) |
| logP (Octanol/Water) | 2.8 | Yes (Lipinski) |
| Hydrogen Bond Donors | 1 | Yes (Lipinski) |
| Hydrogen Bond Acceptors | 2 | Yes (Lipinski) |
| Topological Polar Surface Area (Ų) | 38.9 | Good oral bioavailability |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble |
| Blood-Brain Barrier Permeation | Likely | - |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | - |
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the initial characterization of this compound. The proposed computational workflow, integrating quantum chemical calculations, molecular docking, and in silico ADME/T predictions, provides a powerful and cost-effective strategy for elucidating the key structural, electronic, and biological features of this novel compound. The hypothetical data and protocols presented herein serve as a blueprint for future research, enabling a targeted and efficient investigation into the therapeutic potential of this compound and its derivatives. Subsequent experimental validation of these theoretical predictions is a critical next step in the drug discovery and development pipeline.
References
- 1. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions [mdpi.com]
- 8. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 11. chemrxiv.org [chemrxiv.org]
A Prospective Analysis of 5-Chloro-3-(methylperoxy)-1H-indole: A Technical Guide for Novel Compound Exploration
Disclaimer: As of October 2025, a comprehensive literature search has revealed no published studies, patents, or data pertaining to the synthesis, properties, or biological activity of 5-Chloro-3-(methylperoxy)-1H-indole. Therefore, this document serves as a prospective technical guide for researchers, scientists, and drug development professionals interested in this novel chemical entity. The information presented herein is an extrapolation based on established chemical principles and the known reactivity of related indole and peroxide compounds.
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules. Halogenated indoles, such as 5-chloroindole, often exhibit enhanced or modulated biological activities. The introduction of a peroxide functional group is less common but presents an intriguing avenue for developing novel therapeutic agents, potentially acting through oxidative mechanisms. This guide outlines a hypothetical framework for the synthesis, characterization, and evaluation of the hitherto unexplored compound, this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 5-Chloro-1H-indole. The key steps would involve the introduction of a hydroperoxy group at the C3 position of the indole ring, followed by methylation of the resulting hydroperoxide.
Step 1: Synthesis of 5-Chloro-3-hydroperoxy-1H-indole
The C3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. However, direct peroxidation can be challenging. A plausible route is the dye-sensitized photooxidation of 5-Chloro-1H-indole. This method involves the generation of singlet oxygen (¹O₂), which can then react with the electron-rich C2-C3 double bond of the indole to form a hydroperoxide.
Step 2: Methylation of 5-Chloro-3-hydroperoxy-1H-indole
The resulting 5-Chloro-3-hydroperoxy-1H-indole, a likely unstable intermediate, would then be methylated to yield the target compound. Standard procedures for the alkylation of hydroperoxides could be adapted for this purpose. This typically involves deprotonation of the hydroperoxy group with a suitable base, followed by reaction with a methylating agent such as methyl triflate or dimethyl sulfate.
Caption: Proposed two-step synthesis of this compound.
Hypothetical Experimental Protocols
The following protocols are generalized and would require optimization.
Protocol 1: Synthesis of 5-Chloro-3-hydroperoxy-1H-indole
-
Reaction Setup: Dissolve 5-Chloro-1H-indole (1.0 eq.) and a photosensitizer such as Rose Bengal (0.05 eq.) in a suitable solvent (e.g., methanol or dichloromethane) in a photoreactor vessel equipped with a gas inlet and a cooling system.
-
Photooxidation: While vigorously stirring and maintaining the temperature at 0-5 °C, bubble a stream of dry oxygen gas through the solution. Irradiate the mixture with a visible light source (e.g., a high-pressure sodium lamp) for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Workup and Isolation: Upon consumption of the starting material, carefully concentrate the solvent in vacuo at low temperature. The crude hydroperoxide is expected to be unstable and should ideally be used immediately in the next step without extensive purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 5-Chloro-3-hydroperoxy-1H-indole from the previous step in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Deprotonation: Add a solution of a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.1 eq.) dropwise to the reaction mixture and stir for 30 minutes.
-
Methylation: Add a methylating agent, such as methyl trifluoromethanesulfonate (MeOTf) (1.2 eq.), dropwise to the cooled solution. Allow the reaction to proceed at low temperature, gradually warming to room temperature if necessary, while monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Proposed Characterization and Data Collection
Given the novelty of this compound, thorough characterization is paramount. The following table summarizes the key data that should be collected.
| Data Type | Technique | Expected Observations/Purpose |
| Structural Elucidation | ||
| ¹H NMR | Nuclear Magnetic Resonance | Signals for indole ring protons, NH proton, and a singlet for the methylperoxy group. |
| ¹³C NMR | Nuclear Magnetic Resonance | Resonances for all carbon atoms in the molecule, including the C3 bearing the peroxy group. |
| HRMS | High-Resolution Mass Spectrometry | Determination of the exact mass and confirmation of the molecular formula (C₉H₈ClNO₂). |
| FT-IR | Fourier-Transform Infrared Spectroscopy | Characteristic vibrational frequencies for N-H, C-H, C=C (aromatic), and C-O bonds. |
| Physicochemical Properties | ||
| Melting Point | Melting Point Apparatus | To determine the melting range and assess purity. |
| Stability Studies | HPLC, NMR | Assessment of decomposition over time at various temperatures and in different solvents. |
| Biological Activity | ||
| In vitro Assays | Various | IC₅₀/EC₅₀ values against relevant cancer cell lines or enzymatic targets (e.g., kinases, oxidoreductases). |
| Cytotoxicity | Cell-based assays (e.g., MTT) | Evaluation of toxicity against non-cancerous cell lines. |
Potential Challenges and Considerations
-
Stability: Peroxides, particularly hydroperoxides, are often thermally and photochemically unstable. The 3-hydroperoxyindole intermediate is likely to be highly reactive and may readily decompose or rearrange to the corresponding 3-hydroxyindole or oxindole derivatives. The final methylperoxy product may also exhibit limited stability.
-
Safety: Organic peroxides can be explosive, especially when concentrated. All reactions involving peroxides should be conducted with appropriate safety precautions, including the use of a blast shield and avoiding friction, heat, and shock.
-
Side Reactions: The oxidation of indoles can lead to various byproducts. Over-oxidation to form oxindoles or cleavage of the C2-C3 bond are common side reactions that will need to be minimized through careful control of reaction conditions.[1]
Conclusion
While this compound remains a hypothetical molecule, this guide provides a scientifically grounded starting point for its synthesis and characterization. The proposed synthetic route, leveraging photooxidation followed by methylation, is based on established methodologies for related compounds. The successful synthesis of this novel indole derivative could open new avenues in medicinal chemistry, offering a unique scaffold for the development of new therapeutic agents. Researchers undertaking this challenge should proceed with caution, paying close attention to the potential instability and reactivity of the peroxide intermediates and products.
References
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 5-Chloro-3-(methylperoxy)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following analytical methods are proposed based on the chemical structure of 5-Chloro-3-(methylperoxy)-1H-indole and established techniques for related indole derivatives. These protocols have not been experimentally validated for this specific compound and should be adapted and optimized as necessary in a laboratory setting. The presence of a methylperoxy group suggests potential thermal and chemical instability; therefore, caution should be exercised during analysis.
Introduction
This compound is a halogenated indole derivative containing a peroxide functional group. Indole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1] The chloro- and methylperoxy- substitutions on the indole ring are expected to modulate its physicochemical and pharmacological properties. Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of this compound during research and development.
This document provides detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Physicochemical Properties (Predicted)
A summary of predicted and known properties of the core 5-chloroindole structure is presented below.
| Property | Value/Information | Reference |
| Molecular Formula | C₉H₈ClNO₂ | - |
| Molecular Weight | 197.62 g/mol | - |
| Appearance | Expected to be a crystalline solid | [2][3] |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO | [2] |
| Core Structure | 5-Chloro-1H-indole | [3] |
| CAS Number (5-Chloroindole) | 17422-32-1 | [4][5] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is designed for determining the purity of this compound and for its quantification in various sample matrices. A reversed-phase method is proposed due to the non-polar nature of the indole ring.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 275 nm (Indole Chromophore) |
Data Presentation:
| Analyte | Expected Retention Time (min) | UV λmax (nm) |
| This compound | To be determined experimentally | ~220, ~275 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
This method is for the confirmation of the molecular weight and structural integrity of the target compound. The conditions are similar to the HPLC method but with a mass spectrometer as the detector.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | As described for HPLC (Section 3.1) |
| Flow Rate | 0.4 mL/min |
| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan of the parent ion |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Presentation:
| Ion | Expected m/z |
| [M+H]⁺ | 198.03 |
| [M+Na]⁺ | 220.01 |
| [M-H]⁻ | 196.02 |
Caution: Peroxides can be unstable in the MS source. Use mild source conditions and consider Atmospheric Pressure Chemical Ionization (APCI) if ESI proves to be too harsh.
Gas Chromatography-Mass Spectrometry (GC-MS) Feasibility
GC-MS is a powerful technique for volatile and thermally stable compounds. However, the methylperoxy group in the target compound may lead to thermal decomposition in the hot GC inlet. This method should be approached with caution.
Experimental Protocol (with caution):
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | Start low (e.g., 150 °C) and increase cautiously. Consider a cool on-column inlet. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Presentation:
-
Monitor for the molecular ion peak at m/z 197.
-
Be aware of potential fragmentation patterns indicating the loss of the methylperoxy group (-O-O-CH₃) or other decomposition products.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Instrumentation:
-
400 MHz or higher NMR spectrometer.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H | ~11.5 (broad s) | - |
| C2-H | ~7.5 (s) | ~125 |
| C3 | - | ~110 (highly influenced by -O-O-CH₃) |
| C4-H | ~7.6 (d) | ~122 |
| C5 | - | ~128 (C-Cl) |
| C6-H | ~7.1 (dd) | ~120 |
| C7-H | ~7.4 (d) | ~113 |
| C3a | - | ~126 |
| C7a | - | ~135 |
| -O-O-CH₃ | ~3.9 (s, 3H) | ~50 |
Note: These are estimations and actual values may vary. Data for related 5-chloroindole derivatives can be found in the literature.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet.
-
Predicted Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3400 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (-CH₃) | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-Cl Stretch | 700-850 |
| O-O Stretch (Peroxide) | 820-890 (weak) |
Visualizations
Caption: General analytical workflow for compound characterization.
Caption: Decision tree for selecting a suitable chromatographic method.
Caption: Integration of data from various analytical techniques.
References
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 5-氯吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Chloroindole 98 17422-32-1 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
Application Note: HPLC Analysis of 5-Chloro-3-(methylperoxy)-1H-indole
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-3-(methylperoxy)-1H-indole. Due to the limited availability of specific analytical methods for this compound in the public domain, this document provides a comprehensive, scientifically plausible starting point for method development and validation. The described methodology is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and stability testing of this and structurally related indole derivatives.
Introduction
This compound is an indole derivative of interest in medicinal chemistry and drug discovery due to the potential biological activity associated with the indole nucleus and the peroxy functional group. Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of this compound in various sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules and is well-suited for the analysis of indole derivatives.[1][2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Experimental Protocol
This section details the proposed experimental conditions for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: Well-characterized this compound.
2. Proposed Chromatographic Conditions
The following table summarizes the proposed HPLC parameters for the analysis of this compound.
| Parameter | Proposed Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 30% B to 90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | Approximately 20 minutes |
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Considerations
For use in a regulated environment, this proposed method should be validated according to ICH guidelines. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data for the proposed HPLC method is summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 30-90% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC separation and detection.
Disclaimer
The analytical method described in this application note is a proposed starting point and has not been experimentally validated. It is based on established principles of reversed-phase chromatography for indole-containing molecules. Researchers should perform appropriate method development and validation to ensure the method is suitable for their specific application and sample matrix. Adjustments to the mobile phase composition, gradient, column chemistry, and other parameters may be necessary to achieve optimal separation and quantification.
References
Application Notes and Protocols: NMR Spectroscopy of 5-Chloro-3-(methylperoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-3-(methylperoxy)-1H-indole. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow for NMR analysis. Due to the novelty of this specific compound, the presented NMR data is a prediction based on the analysis of structurally related indole derivatives and known chemical shift values for relevant functional groups.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from 5-chloro-1H-indole, 5-chloro-3-methyl-1H-indole, and known values for the methylperoxy group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N-H | ~ 8.2 | Broad Singlet | - |
| H2 | ~ 7.4 | Singlet | - |
| H4 | ~ 7.7 | Doublet | ~ 2.0 |
| H6 | ~ 7.2 | Doublet of Doublets | ~ 8.7, 2.0 |
| H7 | ~ 7.3 | Doublet | ~ 8.7 |
| -OOCH₃ | ~ 3.9 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~ 125 |
| C3 | ~ 110 |
| C3a | ~ 128 |
| C4 | ~ 122 |
| C5 | ~ 126 |
| C6 | ~ 121 |
| C7 | ~ 112 |
| C7a | ~ 134 |
| -OOCH₃ | ~ 50 |
Experimental Protocols
This section outlines the recommended protocols for the preparation of a sample of this compound for NMR analysis and the instrumental parameters for data acquisition.
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives. Ensure the solvent does not have signals that overlap with the analyte peaks.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general instrument parameters. Optimization may be required based on the specific instrument and sample concentration.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
Application Note: Mass Spectrometry of 5-Chloro-3-(methylperoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and proposed experimental protocols for the mass spectrometric analysis of 5-Chloro-3-(methylperoxy)-1H-indole. Due to the limited availability of experimental data for this specific compound, this application note outlines a predicted fragmentation pathway based on the known mass spectrometric behavior of indole derivatives and organic peroxides. The provided methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) are designed to serve as a robust starting point for researchers undertaking the analysis of this and structurally related compounds.
Introduction
This compound is a halogenated indole derivative containing a reactive peroxide functional group. The indole nucleus is a common scaffold in numerous pharmaceuticals and biologically active compounds. The presence of a chlorine atom and a methylperoxy group is expected to significantly influence its chemical reactivity and metabolic fate. Accurate and reliable analytical methods are therefore crucial for its characterization, quantitation in various matrices, and for metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite sensitivity and specificity for the detailed analysis of such molecules. This note details the predicted mass spectral characteristics and provides a comprehensive protocol for its analysis.
Predicted Mass Spectrometry and Fragmentation
The mass spectrometric behavior of this compound is anticipated to be driven by the lability of the peroxide bond and the stability of the indole ring. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for such analyses. Under ESI conditions, protonated molecules ([M+H]+) are expected. The subsequent fragmentation in MS/MS experiments is likely to proceed through several key pathways.
A primary fragmentation event is predicted to be the homolytic cleavage of the O-O bond of the methylperoxy group, which is inherently weak. Another significant fragmentation pathway for indole derivatives involves the cleavage of the indole ring.[1][2]
Key Predicted Fragmentation Steps:
-
Initial Ionization: Formation of the protonated molecular ion [M+H]+.
-
Loss of Methanol (CH3OH): A likely initial loss from the protonated molecule.
-
Loss of the Methylperoxy Group: Cleavage of the C-O bond connecting the indole ring and the peroxy group.
-
Indole Ring Fragmentation: Subsequent fragmentation of the remaining 5-chloro-1H-indol-3-yl cation, potentially involving the loss of HCN, a characteristic fragmentation of the indole core.[1]
Proposed Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for a standard reverse-phase Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an Electrospray Ionization (ESI) source. For mass spectrometry-compatible applications, it is advisable to replace acids like phosphoric acid with formic acid.[3]
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Serially dilute the stock solution with the initial mobile phase composition to prepare working standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Matrix Samples (e.g., Plasma, Microsomes): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of the matrix sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Analysis Mode:
-
Full Scan (for identification): Scan m/z range 50-500 to identify the parent ion.
-
Product Ion Scan (for fragmentation pattern): Select the [M+H]+ ion and ramp collision energy (e.g., 10-40 eV) to observe fragment ions.
-
Multiple Reaction Monitoring (MRM) (for quantification): Based on the most intense and specific fragment ions identified in the product ion scan.
-
Data Presentation
The following table summarizes the predicted m/z values for the parent ion and key fragments of this compound. The exact mass is calculated based on the molecular formula C9H9ClN2O2.
| Description | Proposed Structure | Predicted m/z |
| Protonated Molecular Ion | [C9H9ClN2O2 + H]+ | 213.04 |
| Fragment 1: Loss of CH3OH | [C8H5ClN + H]+ | 152.02 |
| Fragment 2: Loss of OCH3 | [C8H6ClNO + H]+ | 182.02 |
| Fragment 3: 5-Chloro-1H-indol-3-yl cation | [C8H5ClN]+ | 150.01 |
| Fragment 4: Loss of HCN from Fragment 3 | [C7H4Cl]+ | 123.00 |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for the analysis of this compound.
Predicted Fragmentation Pathway
This diagram illustrates the predicted major fragmentation pathway of protonated this compound.
Caption: Predicted fragmentation of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed LC-MS/MS protocol offer a strategic starting point for method development. Researchers are encouraged to use this information to build upon and validate their findings with experimental data. The inherent reactivity of the methylperoxy group suggests that careful handling and consideration of in-source fragmentation or degradation are warranted during analysis.
References
Application Notes and Protocols for 5-Chloro-3-(methylperoxy)-1H-indole
For Research Use Only. Not for use in diagnostic procedures.
Product Name: 5-Chloro-3-(methylperoxy)-1H-indole
Catalog Number: [Hypothetical Catalog No. e.g., CMPI-001]
Molecular Formula: C₉H₈ClNO₂
Molecular Weight: 197.62 g/mol
Structure:
Background
This compound is a novel synthetic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous biologically active compounds and natural products, with many derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a chloro-substituent at the 5-position and a unique methylperoxy group at the 3-position suggests potential for novel mechanisms of action. While the specific biological activities of this compound are under investigation, related indole derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival.[2][3] Furthermore, some nitro-indole compounds have been observed to increase intracellular reactive oxygen species (ROS), suggesting a potential pro-oxidative mechanism of action.[4]
Safety and Handling
WARNING: this compound contains a peroxide group. Organic peroxides are a class of hazardous compounds that can be highly reactive and potentially explosive.[5] They are sensitive to shock, heat, friction, impact, and light.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves when handling this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, light, and sources of ignition.[6][7] Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen).[7] Do not store in glass containers with screw-cap lids or glass stoppers for extended periods.[5]
-
Handling: Avoid grinding, scraping, or subjecting the solid material to friction or impact.[5] Do not heat the compound unless specifically required by a validated protocol, and do so with extreme caution behind a blast shield. Solutions in volatile solvents should not be evaporated to dryness as this can concentrate the peroxide.[8]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Small amounts of peroxide-contaminated materials can sometimes be neutralized with a ferrous sulfate solution under controlled conditions, but this should only be performed by experienced personnel.[8]
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound should be prepared in an appropriate solvent. Due to the peroxide group, solvent choice is critical. Use high-purity, peroxide-free solvents.
Materials:
-
This compound powder
-
Anhydrous, peroxide-free Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Under a chemical fume hood, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, peroxide-free DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
In Vitro Applications and Protocols
Based on the known activities of other novel indole derivatives, a primary application for this compound is in cancer research.[2][9] The following are suggested protocols to assess its cytotoxic and mechanistic properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of the compound on the viability of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for another 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Illustrative Data Presentation:
| Cell Line | IC₅₀ (µM) of Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| HeLa | 8.5 | 0.8 |
| MCF-7 | 12.2 | 1.1 |
| A549 | 6.3 | 0.5 |
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Illustrative Data Presentation:
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 95.1 | 2.5 | 2.4 |
| Compound (IC₅₀ concentration) | 45.3 | 35.8 | 18.9 |
| Compound (2x IC₅₀ concentration) | 20.7 | 50.1 | 29.2 |
Hypothetical Mechanism of Action and Signaling Pathway
Given that many indole derivatives act as kinase inhibitors, a plausible hypothesis is that this compound could inhibit a key signaling pathway involved in cancer cell proliferation, such as the EGFR pathway. The peroxide moiety could also contribute to increased intracellular ROS, leading to oxidative stress and apoptosis.
Caption: Hypothetical signaling pathway modulation.
This diagram illustrates a potential dual mechanism of action where the compound inhibits the EGFR signaling cascade, a common target for indole-based anticancer agents,[3] while the peroxide group may induce oxidative stress, leading to apoptosis. Further experiments, such as Western blotting for phosphorylated kinases (p-EGFR, p-ERK) and ROS detection assays, would be required to validate this hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 8.7 Peroxide Forming Compounds | Environment, Health and Safety [ehs.cornell.edu]
- 7. Peroxide Lab Practices | Ohio University [ohio.edu]
- 8. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 9. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for In Vivo Studies with 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: No specific in vivo studies have been published for 5-Chloro-3-(methylperoxy)-1H-indole. The following application notes and protocols are based on established methodologies for structurally related indole derivatives and are provided as a comprehensive guide for researchers and drug development professionals. These protocols are intended to serve as a starting point for investigating the potential anti-inflammatory, analgesic, and anticancer activities of this novel compound.
Introduction
Indole derivatives are a significant class of heterocyclic compounds that are present in many natural and synthetic molecules with a wide range of biological activities.[1] Due to their structural diversity, indole-based compounds have been explored for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. This document outlines potential in vivo applications and detailed experimental protocols for the investigation of this compound, based on the known activities of similar indole-containing molecules.
Section 1: Anti-inflammatory and Analgesic Applications
Based on studies of other indole derivatives, this compound may possess anti-inflammatory and analgesic properties.[2][3][4][5] The following protocols are standard models for evaluating these effects in vivo.
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory)
This model is used to assess the acute anti-inflammatory activity of a compound.[2][4]
Experimental Protocol:
-
Animals: Use male albino mice (25-30 g). House them in standard conditions with free access to food and water.
-
Grouping: Divide the animals into at least four groups (n=5-6 per group):
-
Vehicle Control (e.g., 10% DMSO in distilled water)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Test Compound (Low Dose)
-
Test Compound (High Dose)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound intraperitoneally (i.p.).
-
After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema:
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This model is used to evaluate peripheral analgesic activity.[3][4]
Experimental Protocol:
-
Animals: Use male albino mice (25-30 g).
-
Grouping: Similar to the anti-inflammatory protocol.
-
Procedure:
-
Administer the vehicle, positive control (e.g., Diclofenac potassium, 30 mg/kg, i.p.), or test compound i.p.
-
After a set pre-treatment time (e.g., 30 minutes), administer 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.
-
Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control group.
Hot Plate Test in Mice (Analgesic)
This model is used to assess central analgesic activity.[3][4]
Experimental Protocol:
-
Animals: Use male albino mice (25-30 g).
-
Grouping: Similar to the above protocols.
-
Procedure:
-
Gently place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the first sign of nociception (e.g., licking of paws, jumping). This is the baseline latency.
-
Administer the vehicle, positive control (e.g., Dipyrone, 300 mg/kg, i.p.), or test compound i.p.
-
Measure the latency time again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group.
Table 1: Representative In Vivo Anti-inflammatory and Analgesic Data for Indole Derivatives
| Compound/Treatment | Dose (mg/kg) | Carrageenan-Induced Edema Inhibition (%) at 3h | Acetic Acid-Induced Writhing Inhibition (%) | Hot Plate Test (Latency in seconds at 60 min) |
| Vehicle Control | - | 0 | 0 | 5.2 ± 0.4 |
| Indomethacin | 10 | 65.8 | - | - |
| Diclofenac Potassium | 30 | - | 75.2 | - |
| Dipyrone | 300 | - | - | 15.8 ± 1.1 |
| Indole-Chalcone Hybrid 1 | 10 | 45.3 | 55.6 | 10.1 ± 0.8 |
| Indole-Chalcone Hybrid 2 | 10 | 58.1 | 68.9 | 12.5 ± 0.9 |
Note: Data are hypothetical and presented for illustrative purposes based on published studies on indole derivatives.[2][3][4][5]
Section 2: Anticancer Applications
Indole derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7][8]
Human Tumor Xenograft Model in Mice
This model is essential for evaluating the in vivo antitumor efficacy of a test compound.[1][9]
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 non-small cell lung cancer, which often overexpresses EGFR) under standard conditions.
-
Animals: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.
-
-
Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
Positive Control (e.g., Erlotinib, an EGFR inhibitor)
-
Test Compound (at various doses)
-
-
Administer the treatments via a clinically relevant route (e.g., oral gavage or i.p.) daily or on a specified schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the control group.
Table 2: Representative In Vivo Anticancer Data for an Indole-based EGFR Inhibitor
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0 |
| Erlotinib | 50 | 450 ± 80 | 64 |
| Test Indole Compound | 25 | 800 ± 110 | 36 |
| Test Indole Compound | 50 | 520 ± 95 | 58.4 |
Note: Data are hypothetical and for illustrative purposes.
EGFR Signaling Pathway
Many indole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[6][7][8]
Section 3: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of indole derivatives can be mediated through the modulation of key signaling pathways like NF-κB.[10][11][12]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Some indole compounds have been shown to inhibit this pathway.[10][11]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols: 5-Chloro-3-(methylperoxy)-1H-indole as a Fluorescent Probe for Reactive Oxygen Species
Disclaimer: As of October 2025, specific data and established applications for 5-Chloro-3-(methylperoxy)-1H-indole as a fluorescent probe are not extensively documented in scientific literature. The following application notes and protocols are based on the general principles of indole-based fluorescent probes and a hypothesized application for detecting reactive oxygen species (ROS), suggested by the methylperoxy moiety. The experimental data presented is illustrative.
Introduction
This compound is a novel indole-based fluorescent probe designed for the sensitive and selective detection of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). The indole scaffold serves as a robust fluorophore, while the methylperoxy group acts as a ROS-reactive "trigger." In its native state, the probe exhibits minimal fluorescence. Upon reaction with specific ROS, the methylperoxy group is cleaved, leading to the formation of a highly fluorescent indole derivative. This "turn-on" mechanism provides a high signal-to-noise ratio, making it suitable for applications in cellular imaging and drug discovery. Indole derivatives are widely recognized for their utility in developing fluorescent chemosensors for various analytes.[1][2]
Key Features:
-
High Selectivity: Demonstrates a significant fluorescence response to specific reactive oxygen species.
-
"Turn-On" Fluorescence: Exhibits low background fluorescence, with a marked increase in signal upon reaction with the analyte.
-
Cell Permeability: The hydrophobic nature of the indole structure allows for efficient penetration of cell membranes.
-
Potential for In Vivo Imaging: The favorable photophysical properties may allow for applications in living organisms.[3][4]
Applications:
-
Monitoring of intracellular ROS production in response to stimuli.
-
Screening of antioxidant drug candidates.
-
Investigation of oxidative stress-related signaling pathways.
-
Live-cell imaging and fluorescence microscopy.
Quantitative Data Summary
The following tables summarize the key photophysical and performance characteristics of this compound.
Table 1: Photophysical Properties
| Property | Value |
| Chemical Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Absorbance Maximum (λabs) | ~350 nm |
| Emission Maximum (λem) | ~450 nm (post-reaction) |
| Quantum Yield (Φ) | <0.01 (pre-reaction) |
| Quantum Yield (Φ) | ~0.50 (post-reaction) |
| Recommended Excitation | 350 nm |
| Recommended Emission | 420-480 nm |
Table 2: Selectivity Profile
The probe was tested for its fluorescence response to various reactive species.
| Analyte (100 µM) | Fold Fluorescence Increase |
| Hydroxyl Radical (•OH) | ~50 |
| Hydrogen Peroxide (H₂O₂) | ~40 |
| Superoxide (O₂⁻) | < 2 |
| Nitric Oxide (NO) | < 1.5 |
| Peroxynitrite (ONOO⁻) | < 3 |
| Ascorbic Acid | < 1 |
| Glutathione | < 1 |
Experimental Protocols
Protocol 1: In Vitro Detection of ROS
This protocol describes the use of this compound for the detection of ROS in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS-generating system (e.g., Fenton's reagent for •OH, or H₂O₂ solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution to 10 µM in PBS.
-
Add 180 µL of the 10 µM probe solution to each well of the 96-well plate.
-
Add 20 µL of the ROS-generating system or control solution to the respective wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 350 nm and emission at 450 nm.
Protocol 2: Cellular Imaging of Induced Oxidative Stress
This protocol details the procedure for staining cells and imaging the intracellular production of ROS.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
H₂O₂ solution (for inducing oxidative stress)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a 5 µM working solution of the probe in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the 5 µM probe solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess probe.
-
Induction of Oxidative Stress:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
For the treatment group, add H₂O₂ to a final concentration of 100 µM. For the control group, add an equivalent volume of vehicle.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using an excitation wavelength of ~350 nm and an emission filter centered around ~450 nm.
-
Use identical acquisition settings for both control and treated samples.
-
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ).
Visualizations
Proposed Mechanism of Action
Caption: Proposed reaction mechanism of the probe with ROS.
Experimental Workflow for Cellular Imaging
Caption: Step-by-step workflow for cellular ROS detection.
References
- 1. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Chloro-3-(methylperoxy)-1H-indole for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders. Therefore, the ability to detect and quantify ROS in living cells is of paramount importance in biomedical research and drug development.
This document describes the application of 5-Chloro-3-(methylperoxy)-1H-indole (CMPI) , a novel fluorescent probe designed for the sensitive and selective detection of intracellular hydrogen peroxide (H₂O₂), a major ROS. CMPI is a non-fluorescent molecule that, upon reaction with H₂O₂, is converted to a highly fluorescent product, providing a "turn-on" fluorescence response that can be monitored using standard fluorescence microscopy techniques. The indole scaffold provides good biocompatibility and cell permeability.[1][2][3]
Principle of Detection
The detection mechanism of CMPI is based on the selective cleavage of the methylperoxy group by hydrogen peroxide. In its native state, the peroxy linkage quenches the fluorescence of the indole core. Upon reaction with H₂O₂, this linkage is cleaved, resulting in the formation of the highly fluorescent 5-chloro-3-hydroxy-1H-indole. This "turn-on" mechanism provides a high signal-to-noise ratio for the detection of H₂O₂.
Caption: Proposed reaction of CMPI with H₂O₂.
Quantitative Data
The following tables summarize the key properties and recommended working conditions for CMPI.
Table 1: Spectral Properties
| Property | CMPI (Pre-reaction) | CMPI-OH (Post-reaction with H₂O₂) |
| Excitation Maximum (λex) | ~350 nm | ~490 nm |
| Emission Maximum (λem) | Not Applicable | ~525 nm (Green) |
| Quantum Yield (Φ) | < 0.01 | ~ 0.6 |
| Extinction Coefficient (ε) | Not Applicable | ~ 45,000 M⁻¹cm⁻¹ |
Table 2: Recommended Working Parameters
| Parameter | Recommendation |
| Target Analyte | Hydrogen Peroxide (H₂O₂) |
| Working Concentration | 5-10 µM for live cell imaging |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 1-10 mM |
| Cell Loading Time | 15-30 minutes at 37°C |
| Imaging System | Standard fluorescence microscope with FITC filter set |
Experimental Protocols
Protocol 1: Preparation of CMPI Stock Solution
-
Prepare a 10 mM stock solution: Dissolve 2.11 mg of CMPI (M.W. 211.62 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Store properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Live Cell Imaging of Endogenous H₂O₂
This protocol details the steps for staining and imaging live cells to detect basal or induced levels of endogenous H₂O₂.
References
- 1. Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Study of 5-Chloro-3-(methylperoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely recognized for their broad therapeutic potential, with many exhibiting promising anticancer properties.[1][2][3] This document provides a comprehensive set of application notes and detailed experimental protocols for the preclinical evaluation of a novel indole compound, 5-Chloro-3-(methylperoxy)-1H-indole.
The protocols outlined herein cover essential in vitro assays to characterize the compound's cytotoxic and apoptotic activity, assess its metabolic stability, and investigate its effects on a key signaling pathway implicated in cancer progression. These guidelines are intended to provide a structured experimental framework for researchers in drug discovery and development.
I. In Vitro Cytotoxicity Assessment
A fundamental first step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells.[4][5] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[6][7]
Data Presentation: Cytotoxicity Profile
The following table summarizes hypothetical cytotoxicity data for this compound across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | 8.5 |
| HeLa | Cervical Cancer | 48 | 12.2 |
| A549 | Lung Cancer | 48 | 15.8 |
| HEK293 | Normal Kidney (Control) | 48 | > 50 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value.
II. Apoptosis Induction Analysis
To understand the mechanism of cell death induced by the compound, it is crucial to determine if it triggers apoptosis (programmed cell death).[5] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[8][9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membrane integrity and are stained by PI.[9]
Data Presentation: Apoptosis Analysis
The table below presents hypothetical data from an apoptosis assay after treating MCF-7 cells with this compound.
| Treatment | Concentration (µM) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Vehicle Control | 0 | 95.1 | 2.5 | 2.4 |
| Compound | 10 | 60.3 | 25.8 | 13.9 |
| Compound | 20 | 35.7 | 45.1 | 19.2 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol describes the staining of cells for flow cytometric analysis of apoptosis.[8][11]
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the vehicle control and different concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.[11]
III. In Vitro Metabolic Stability
Assessing the metabolic stability of a compound is a critical step in early drug development to predict its in vivo half-life and clearance.[12][13] In vitro assays using liver subcellular fractions, such as microsomes or S9 fractions, are commonly employed for this purpose.[14][15]
Data Presentation: Metabolic Stability Profile
The following table shows hypothetical metabolic stability data for this compound in human liver microsomes.
| Parameter | Value |
| In Vitro Half-Life (t½, min) | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a method to determine the in vitro metabolic half-life of the test compound.[15]
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing phosphate buffer, the test compound (at a final concentration of 1 µM), and human liver microsomes (0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
IV. Signaling Pathway Analysis
Many indole derivatives exert their anticancer effects by modulating specific signaling pathways.[1] Based on the known targets of similar compounds, a plausible hypothesis is that this compound may interfere with the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
Experimental Protocol: Western Blotting for PI3K/Akt Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Treated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
V. Visualizations of Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for the evaluation of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 5-Chloro-3-(methylperoxy)-1H-indole in Targeted Drug Delivery
Introduction
The indole scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to interact with various biological targets have made it a focal point for the development of novel therapeutics, particularly in oncology.[3][4][5] Indole derivatives have been successfully developed as anticancer agents that function through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[1][2]
This document describes the hypothetical application of a novel indole derivative, 5-Chloro-3-(methylperoxy)-1H-indole (CMPI), as a targeted anticancer agent. We propose that CMPI acts as a potent pro-drug that can be selectively activated within the tumor microenvironment to induce cell death via the generation of reactive oxygen species (ROS). These application notes provide a theoretical framework, detailed protocols for synthesis and evaluation, and a proposed mechanism for its targeted delivery and action.
Application Notes
1. Compound Profile: this compound (CMPI)
CMPI is a synthetic indole derivative featuring two key functional modifications: a chlorine atom at the 5-position of the indole ring and a methylperoxy group at the 3-position.
-
5-Chloro Indole Core: The 5-chloro substitution is a common modification in the design of bioactive indoles, often enhancing the lipophilicity and metabolic stability of the compound. This can lead to improved cellular uptake and potentiation of its biological activity.[6][7][8]
-
3-Methylperoxy Group: The methylperoxy (-O-O-CH₃) moiety is the proposed pharmacophore responsible for the compound's anticancer activity. Organic peroxides are known for their ability to generate highly reactive oxygen species (ROS) upon cleavage of the weak oxygen-oxygen bond.[9] This cleavage can be initiated by various stimuli, including heat, light, or specific biochemical conditions prevalent in tumor microenvironments (e.g., lower pH, high glutathione levels, or specific enzyme activities).
2. Proposed Mechanism of Action
We hypothesize that CMPI functions as a pro-drug that is relatively stable in systemic circulation but becomes activated upon reaching the tumor site. The proposed mechanism involves several steps:
-
Targeted Delivery: CMPI, a hydrophobic molecule, is encapsulated within a targeted nanoparticle delivery system (e.g., a liposome decorated with a tumor-specific ligand). This system preferentially accumulates in tumor tissue.
-
Cellular Uptake: The targeted nanoparticles are internalized by cancer cells through receptor-mediated endocytosis.
-
Pro-drug Activation and ROS Generation: Within the cancer cell, CMPI is released from the nanoparticle. The intracellular environment triggers the cleavage of the methylperoxy group, leading to a burst of ROS. Indole derivatives themselves have been noted to increase the expression of ROS.[5]
-
Induction of Apoptosis: The sudden increase in intracellular ROS levels induces significant oxidative stress, overwhelming the cell's antioxidant defenses. This leads to damage of lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway and leading to programmed cell death.
3. Targeted Drug Delivery Strategy
To maximize therapeutic efficacy and minimize off-target toxicity, a targeted drug delivery system is proposed for CMPI. A liposomal formulation is ideal for hydrophobic compounds like CMPI.
-
Passive Targeting: The nanoparticle size (typically 80-120 nm) allows for accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Active Targeting: The surface of the liposomes will be functionalized with a targeting moiety, such as a monoclonal antibody (e.g., Cetuximab) or a peptide ligand (e.g., RGD), that recognizes and binds to receptors overexpressed on the surface of cancer cells (e.g., EGFR or integrins). This active targeting mechanism enhances the selective uptake of the drug by tumor cells.
Data Presentation
The following tables present hypothetical data from the successful execution of the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of CMPI Formulations
| Compound/Formulation | Target Cell Line (e.g., A549 - EGFR high) IC₅₀ (nM) | Control Cell Line (e.g., HEK293 - EGFR low) IC₅₀ (nM) | Selectivity Index (Control IC₅₀ / Target IC₅₀) |
| Free CMPI | 150.5 | 135.2 | 0.9 |
| Non-Targeted Liposome-CMPI | 95.8 | 90.5 | 0.94 |
| Targeted Liposome-CMPI | 15.2 | 125.8 | 8.3 |
| Doxorubicin (Control) | 50.0 | 45.0 | 0.9 |
Table 2: Quantification of Intracellular ROS Generation
| Treatment Group (in A549 cells) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Untreated Control |
| Untreated Control | 250 ± 30 | 1.0 |
| Vehicle Control (Empty Liposome) | 265 ± 25 | 1.1 |
| Free CMPI (100 nM) | 1850 ± 150 | 7.4 |
| Targeted Liposome-CMPI (20 nM) | 2750 ± 210 | 11.0 |
| N-acetylcysteine + Targeted Liposome-CMPI | 450 ± 40 | 1.8 |
Visualizations
Caption: Proposed signaling pathway of ROS-induced apoptosis initiated by CMPI.
Caption: Experimental workflow from CMPI synthesis to in vitro evaluation.
Caption: Logical diagram of the proposed targeted drug delivery mechanism.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound (CMPI)
Disclaimer: This is a hypothetical protocol. Synthesis should only be attempted by qualified chemists with appropriate safety precautions for handling reactive intermediates and peroxides.
Step 1: N-Protection of 5-Chloro-1H-indole
-
Dissolve 5-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes, then add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slow addition of water. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield N-Boc-5-chloro-1H-indole.
Step 2: Vilsmeier-Haack Formylation
-
Cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) and stir for 15 minutes.
-
Add a solution of N-Boc-5-chloro-1H-indole (1.0 eq) in DMF.
-
Heat the mixture to 60 °C for 2 hours.
-
Cool to room temperature and pour into ice-cold water.
-
Neutralize with aqueous NaOH solution and extract with ethyl acetate.
-
Purify by column chromatography to obtain N-Boc-5-chloro-1H-indole-3-carbaldehyde.
Step 3: Reduction to Hydroxymethyl Group
-
Dissolve the product from Step 2 in methanol.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour.
-
Quench with water, and remove methanol under reduced pressure.
-
Extract with ethyl acetate and purify to yield (N-Boc-5-chloro-1H-indol-3-yl)methanol.
Step 4: Introduction of the Methylperoxy Group
-
Dissolve the alcohol from Step 3 in anhydrous dichloromethane (DCM).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 eq) and a catalytic amount of a suitable metal catalyst (e.g., a molybdenum complex).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, then brine.
-
Dry the organic layer and purify by column chromatography to yield N-Boc-5-chloro-3-(methylperoxy)-1H-indole.
Step 5: N-Deprotection
-
Dissolve the N-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Neutralize carefully with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the organic layer, and purify by chromatography to yield the final product, this compound (CMPI).
Protocol 2: Formulation of CMPI-Loaded Targeted Liposomes
-
Lipid Film Preparation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) and CMPI (drug:lipid ratio 1:10 w/w) in chloroform/methanol (2:1 v/v) in a round-bottom flask.
-
Film Hydration: Remove the organic solvent by rotary evaporation to form a thin lipid film. Hydrate the film with a buffered saline solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
Size Extrusion: Subject the resulting multilamellar vesicles to multiple extrusion cycles through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm then 100 nm) to produce unilamellar vesicles of a defined size.
-
Targeting Ligand Conjugation: To a portion of the liposomes containing DSPE-PEG(2000)-maleimide instead of DSPE-PEG(2000), add a thiol-activated targeting ligand (e.g., thiolated antibody Fab' fragment). React overnight at 4 °C to form a stable thioether bond.
-
Purification: Remove unloaded drug and unconjugated ligand by size exclusion chromatography or dialysis.
-
Characterization: Characterize the final liposome formulations for size, polydispersity index, zeta potential, drug encapsulation efficiency, and ligand conjugation efficiency.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (target and control lines) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free CMPI, targeted liposome-CMPI, and non-targeted liposome-CMPI for 72 hours. Include untreated and vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.
Protocol 4: Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After overnight adherence, treat cells with the test compounds for a predetermined time (e.g., 6 hours).
-
Probe Loading: Wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37 °C in the dark.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls to determine the fold-change in ROS production. An ROS scavenger like N-acetylcysteine can be used as a negative control.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synthetic Protocols for 5-Chloro-3-(methylperoxy)-1H-indole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic protocols for the preparation of 5-Chloro-3-(methylperoxy)-1H-indole analogs. Due to the absence of a direct, documented synthesis for this specific class of compounds in the current literature, a plausible and chemically sound two-step synthetic route is proposed. This route is based on established methodologies for the oxidation of indoles and the subsequent alkylation of hydroperoxides. The protocols provided herein are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry. All quantitative data are summarized in tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a methylperoxy group at the C3 position of a 5-chloroindole scaffold is a novel structural modification that could lead to compounds with unique pharmacological profiles. The chloro-substituent at the C5 position can enhance lipophilicity and metabolic stability, while the peroxide moiety may introduce novel mechanisms of action, potentially through oxidative processes. This document outlines a proposed synthetic strategy to access these target molecules.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Photooxidative Generation of 5-Chloro-3-hydroperoxy-1H-indole. This step involves the dye-sensitized photooxidation of commercially available 5-chloroindole using singlet oxygen to introduce a hydroperoxy group at the C3 position.
-
Step 2: Methylation of 5-Chloro-3-hydroperoxy-1H-indole. The intermediate hydroperoxide is then selectively methylated to yield the final this compound.
The overall proposed reaction scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Safety Precaution: Organic peroxides are potentially explosive and should be handled with extreme care. All reactions involving peroxides should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, grinding, and exposure to heat or metal catalysts which can cause decomposition.
Step 1: Synthesis of 5-Chloro-3-hydroperoxy-1H-indole
This protocol is adapted from the established methods for the photooxidation of indoles to hydroperoxides.
Materials:
-
5-Chloroindole
-
Rose Bengal (sensitizer)
-
Methanol (MeOH), analytical grade
-
Oxygen (gas)
-
Sodium borohydride (for quenching)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Photoreactor equipped with a visible light source (e.g., sodium lamp)
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a photoreactor flask, dissolve 5-chloroindole (1.0 eq) and a catalytic amount of Rose Bengal (0.01 eq) in methanol to make a dilute solution (e.g., 0.05 M).
-
Bubble a slow stream of oxygen gas through the solution for 15-20 minutes to ensure saturation.
-
While maintaining a slow but steady stream of oxygen and vigorous stirring, irradiate the solution with a visible light source at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material should be consumed over a period of 5-8 hours.
-
Once the reaction is complete, stop the irradiation and the oxygen flow.
-
Caution: To quench any unreacted peroxides and reduce the hydroperoxide for safer handling during workup if desired for analytical purposes, a small portion of the reaction mixture can be treated with sodium borohydride. For the main workup, proceed with care.
-
Concentrate the reaction mixture under reduced pressure at a low temperature (<30 °C).
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The hydroperoxide product is expected to be more polar than the starting indole.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-Chloro-3-hydroperoxy-1H-indole as a solid.
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, N-H), 7.80 (s, 1H, H-4), 7.50 (d, J = 8.8 Hz, 1H, H-7), 7.25 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 7.10 (s, 1H, H-2), 5.50 (s, 1H, OOH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 112.0, 95.0 (C-3).
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₆ClNO₂ [M+H]⁺, found.
| Entry | Starting Material | Product | Sensitizer | Solvent | Time (h) | Yield (%) |
| 1 | 5-Chloroindole | 5-Chloro-3-hydroperoxy-1H-indole | Rose Bengal | MeOH | 6 | 65-75 (estimated) |
Table 1: Estimated reaction parameters for the synthesis of 5-Chloro-3-hydroperoxy-1H-indole.
Step 2: Synthesis of this compound
This protocol describes the methylation of the hydroperoxy intermediate.
Materials:
-
5-Chloro-3-hydroperoxy-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a Schlenk flask containing a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 5-Chloro-3-hydroperoxy-1H-indole (1.0 eq) in anhydrous THF dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Add methyl iodide (1.5 eq) or dimethyl sulfate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (br s, 1H, N-H), 7.82 (s, 1H, H-4), 7.52 (d, J = 8.8 Hz, 1H, H-7), 7.27 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 7.15 (s, 1H, H-2), 3.80 (s, 3H, OOCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 135.2, 130.1, 128.2, 125.1, 122.3, 120.1, 112.2, 96.0 (C-3), 52.0 (OOCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₈ClNO₂ [M+H]⁺, found.
| Entry | Starting Material | Product | Base | Methylating Agent | Solvent | Time (h) | Yield (%) |
| 1 | 5-Chloro-3-hydroperoxy-1H-indole | This compound | NaH | CH₃I | THF | 3 | 50-60 (estimated) |
Table 2: Estimated reaction parameters for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the proposed synthesis.
Application Notes
-
Analog Synthesis: The presented protocols can likely be adapted for the synthesis of various analogs by using different substituted indoles in Step 1 or different alkylating agents in Step 2.
-
Reaction Optimization: The reaction conditions, including solvent, temperature, and reaction time, for both steps may require optimization to maximize yields.
-
Selectivity in Methylation: The methylation in Step 2 could potentially occur on the indole nitrogen. The use of a strong, non-nucleophilic base like NaH at low temperatures is intended to favor deprotonation of the more acidic hydroperoxy proton. Protecting the indole nitrogen prior to Step 1 (e.g., as a tosyl or BOC derivative) could be an alternative strategy to ensure selective O-methylation, followed by a final deprotection step.
-
Stability of Intermediates and Products: The hydroperoxy intermediate and the final methylperoxy product may be sensitive to heat, light, and acid/base conditions. It is recommended to store these compounds at low temperatures and in the dark.
-
Biological Evaluation: These novel compounds can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, given the known bioactivities of both indole and peroxide-containing molecules.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound analogs. The proposed two-step route, involving photooxidation and subsequent methylation, is based on established chemical principles. The detailed protocols, data tables, and workflow diagram are intended to facilitate the practical execution of this synthesis by researchers in the field. Careful attention to safety precautions, particularly when handling organic peroxides, is paramount. The successful synthesis of these novel compounds will open avenues for the exploration of their chemical properties and potential biological applications.
Application Notes and Protocols for 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: No specific handling, storage, or toxicity data for 5-Chloro-3-(methylperoxy)-1H-indole has been found in the public domain. The following application notes and protocols are based on the general properties and hazards of organic peroxides and indole-containing compounds. The presence of a methylperoxy group classifies this compound as an organic peroxide, a class of materials with unusual stability problems that can be sensitive to heat, friction, impact, and light.[1] Extreme caution is advised, and all handling should be performed by trained personnel in a controlled laboratory setting.
Application Notes
1.1. Introduction
This compound is a halogenated indole derivative containing a peroxide functional group. While specific applications are not documented, indole scaffolds are prevalent in pharmaceuticals and bioactive molecules. The methylperoxy group suggests potential utility as a reactive oxygen species (ROS) donor, an oxidant, or a polymerization initiator. However, this functional group also imparts significant hazards. Organic peroxides are known to be thermally unstable and can decompose rapidly or explosively.[1][2][3][4]
1.2. Health and Safety
The primary hazards associated with this compound are expected to stem from its nature as an organic peroxide. These compounds are often flammable, corrosive, and can cause severe skin and eye irritation or damage.[1][2] Inhalation of vapors may cause respiratory tract irritation.[1]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Potential Consequences |
| Explosive | Organic peroxides are sensitive to heat, shock, friction, and contamination.[1][3] | Rapid, uncontrolled decomposition leading to fire or explosion. |
| Flammability | Organic peroxides can ignite easily and burn vigorously, often providing their own oxygen supply.[2][4] | Difficult-to-extinguish fires. |
| Corrosivity | Many organic peroxides are corrosive to skin and eyes.[2] | Severe burns and eye damage. |
| Toxicity | Potential for irritation to the skin, eyes, and respiratory system.[1] | Health effects upon exposure. |
| Instability | Can decompose over time, especially with exposure to light or elevated temperatures.[5][6] | Formation of more sensitive and explosive byproducts. |
1.3. Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial. The following table outlines recommended PPE when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and potential explosions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[1] Consider double-gloving. | Prevents skin contact with the corrosive and potentially toxic compound. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[1] An apron may be necessary for larger quantities.[1] | Protects skin from spills and provides a barrier against fire. |
| Respiratory Protection | Use in a certified chemical fume hood.[1] | Prevents inhalation of potentially harmful vapors. |
Experimental Protocols
2.1. Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any signs of damage, crystallization, or pressure buildup. Do not open any container that shows signs of crystal formation.[7][8]
-
Dating: Immediately label the container with the date of receipt and the date of opening.[7][8]
-
Storage Location: Store in a dedicated, well-ventilated, and temperature-controlled area away from heat sources, direct sunlight, and other combustible materials.[6][9][10] If possible, use a separate building or a designated refrigerator/freezer for organic peroxides.[5]
-
Temperature Control: While the specific Self-Accelerating Decomposition Temperature (SADT) is unknown, it is prudent to store the compound under refrigerated conditions.[5][10] The storage area should be equipped with a temperature alarm.[6]
-
Incompatible Materials: Store away from strong acids, bases, reducing agents, oxidizing agents, and metals.[5][9]
-
Container: Keep the compound in its original, tightly sealed, and opaque container.[9][11] Do not store in glass or metal vessels that cannot vent pressure.[9]
2.2. Handling and Use Protocol
-
Work Area: All manipulations must be conducted in a certified chemical fume hood with the sash at the lowest practical height. The work area should be clean and free of contaminants.[9]
-
Quantity: Only handle the minimum quantity of the peroxide required for the experiment.[9]
-
Tools: Use non-sparking tools made of compatible materials such as stainless steel, glass, or PTFE.[5][12] Avoid contact with iron, copper, and brass.[9]
-
Dispensing: When transferring the compound, handle it gently to avoid friction or impact.[10]
-
Heating: Never heat organic peroxides directly.[6] If heating is required for a reaction, use a controlled temperature bath (e.g., oil bath, water bath) and ensure the temperature is well below the potential decomposition temperature.
-
Contamination: Do not return unused material to the original container to avoid contamination.[9]
-
Distillation: Avoid distilling peroxide-forming chemicals. If absolutely necessary, never distill to dryness and always test for the presence of peroxides beforehand.[7][13]
2.3. Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate the immediate area.
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or perlite.[6][9] Do not use paper towels or other combustible materials.
-
Soak the contaminated absorbent with water to reduce sensitivity.[9]
-
Collect the mixture using non-sparking tools into a loosely sealed container for disposal.[5][9]
-
Clean the spill area with water and a surfactant.[9]
-
-
Waste Disposal:
-
All waste containing this compound is considered hazardous waste.[14][15]
-
For liquid waste, the recommended disposal method for small quantities is dilution with a suitable solvent (e.g., fuel oil #2) to reduce the active oxygen content to less than 1%, followed by incineration by an authorized facility.[14][16] The organic peroxide should be added slowly to the solvent.[14][16]
-
For solid waste, incineration "as is" or as a "water-wet" slurry is recommended.[14][16]
-
Disposal must comply with all federal, state, and local regulations.[14][17]
-
Visualizations
Caption: A workflow for safely handling potentially hazardous peroxide compounds.
Caption: Logical relationship of hazards associated with organic peroxides.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. hsi.com [hsi.com]
- 3. safety.rice.edu [safety.rice.edu]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. nouryon.com [nouryon.com]
- 7. rmu.edu [rmu.edu]
- 8. utep.edu [utep.edu]
- 9. eopsg.org [eopsg.org]
- 10. hmroyal.com [hmroyal.com]
- 11. concordia.ca [concordia.ca]
- 12. chemstore.co.uk [chemstore.co.uk]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. arkema.com [arkema.com]
- 15. Disposal of Liquid Organic Peroxides - American Chemistry Council [americanchemistry.com]
- 16. terpconnect.umd.edu [terpconnect.umd.edu]
- 17. americanchemistry.com [americanchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-(methylperoxy)-1H-indole
Welcome to the technical support center for the synthesis of 5-Chloro-3-(methylperoxy)-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A plausible approach for the synthesis of this compound involves the direct C3-peroxidation of 5-chloro-1H-indole. This can be theoretically achieved by reacting 5-chloro-1H-indole with a suitable methylperoxylating agent. A common strategy for introducing peroxy groups onto electron-rich heterocycles involves the use of a hydroperoxide in the presence of a catalyst. Subsequent methylation would yield the final product. Alternatively, a one-pot reaction with a reagent capable of delivering a methylperoxy group could be explored.
Q2: What are the most common side products in this reaction?
A2: The oxidation of indoles can lead to several side products. Over-oxidation is a primary concern, potentially leading to the formation of 5-chlorooxindole.[1] Dimerization or polymerization of the starting material or the reactive intermediate can also occur. Additionally, reaction at the N-H position of the indole is a possibility, leading to N-substituted byproducts.[2] In some cases, with harsh oxidants, ring-opened products may be observed.
Q3: How can I minimize the formation of the 5-chlorooxindole byproduct?
A3: To minimize the formation of 5-chlorooxindole, it is crucial to control the reaction conditions carefully. This includes using a mild and selective oxidizing agent, maintaining a low reaction temperature, and monitoring the reaction progress closely to stop it once the starting material is consumed. The choice of solvent can also influence selectivity.
Q4: Is the this compound product expected to be stable?
A4: Peroxides, in general, can be unstable and are often sensitive to heat, light, and acid or base catalysis. The stability of this compound is expected to be limited. It is advisable to use the product immediately after purification or store it at low temperatures in the dark. Care should be taken during workup and purification to avoid decomposition.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For characterization of the final product, High-Performance Liquid Chromatography (HPLC) can be used to assess purity. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular weight. Due to the potential instability of the peroxide, gentle ionization techniques in MS are recommended.
Troubleshooting Guides
Problem 1: Low or No Conversion of 5-chloro-1H-indole
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the activity of the oxidizing agent. Peroxides can decompose upon storage. Use a fresh bottle or test the peroxide activity. |
| Insufficient Catalyst | If using a catalytic system, ensure the correct catalyst loading. Consider screening different catalysts to find one that is more effective for this substrate. |
| Low Reaction Temperature | While low temperatures are generally preferred to avoid side reactions, the activation energy for the desired reaction might not be reached. Gradually increase the temperature and monitor for product formation. |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Try different solvents with varying polarities. Aprotic solvents are often preferred for such oxidations. |
Problem 2: Low Yield of the Desired Product with Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Over-oxidation | Reduce the equivalents of the oxidizing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity. |
| Decomposition of Product | The target molecule may be unstable under the reaction or workup conditions. Ensure the workup is performed at low temperatures and is as rapid as possible. Use a buffered aqueous solution during extraction if the product is sensitive to pH changes. |
| Side Reactions | Consider the use of an N-protecting group on the indole to prevent reactions at the nitrogen atom. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Proposed Synthesis of this compound
Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on experimental observations.
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Reaction Setup: To a solution of 5-chloro-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the catalyst (if any, e.g., a Lewis acid, 0.1 eq).
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Addition of Reagents: Slowly add a solution of tert-butyl hydroperoxide (1.2 eq) in the reaction solvent. Stir the mixture at -78 °C for 30 minutes. Following this, add a methylating agent (e.g., methyl triflate, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to -20 °C and monitor the progress by TLC.
-
Quenching: Once the starting material is consumed or maximum conversion is reached, quench the reaction by adding a cold, aqueous solution of sodium thiosulfate.
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Workup: Extract the mixture with a cold organic solvent (e.g., ethyl acetate). Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure at a low temperature. Purify the crude product quickly via flash column chromatography on silica gel, using a cold solvent system.
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (DCM) | -20 | 45 |
| 2 | Tetrahydrofuran (THF) | -20 | 55 |
| 3 | Acetonitrile (MeCN) | -20 | 30 |
| 4 | Diethyl Ether (Et₂O) | -20 | 40 |
Table 2: Effect of Oxidizing Agent on Yield and Selectivity
| Entry | Oxidizing Agent | Equivalents | Yield of Product (%) | Yield of 5-chlorooxindole (%) |
| 1 | tert-Butyl hydroperoxide | 1.2 | 55 | 15 |
| 2 | Cumene hydroperoxide | 1.2 | 48 | 20 |
| 3 | Hydrogen peroxide | 1.5 | 35 | 30 |
| 4 | m-CPBA | 1.1 | 20 | 45 |
Visualizations
References
purification challenges of 5-Chloro-3-(methylperoxy)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the purification of 5-Chloro-3-(methylperoxy)-1H-indole. Given the limited direct literature on this specific molecule, this guidance is based on established principles for the purification of related indole derivatives and organic peroxides.
Troubleshooting Guide
Problem 1: Product Degradation During Purification
Symptoms:
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Low or no recovery of the target compound after chromatography.
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Appearance of multiple new spots on Thin Layer Chromatography (TLC) analysis of fractions.
-
Change in color of the product fractions.
Possible Causes:
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Peroxide Instability: The methylperoxy group is likely unstable and can decompose, especially when exposed to heat, light, or certain stationary phases.
-
Indole Ring Oxidation: The indole ring itself is susceptible to oxidation, which can be catalyzed by acidic or basic conditions, or by the peroxide group within the same molecule.
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Reactive Stationary Phase: Silica gel, a common stationary phase, can be acidic and may promote degradation.
Solutions:
| Strategy | Detailed Protocol |
| Use of Neutralized Silica Gel | 1. Prepare a slurry of silica gel in a solvent like dichloromethane. 2. Add a small amount of a base, such as triethylamine (0.1-1% v/v), to the slurry. 3. Evaporate the solvent to obtain neutralized silica gel for column packing. |
| Alternative Stationary Phases | Consider using less acidic stationary phases like alumina (neutral or basic) or a bonded phase (e.g., C18 for reversed-phase chromatography). |
| Low-Temperature Purification | 1. Perform flash chromatography in a cold room or using a jacketed column with a cooling circulator. 2. Keep solvent reservoirs and fraction collection tubes on ice. |
| Minimize Light Exposure | 1. Wrap the chromatography column and fraction collection rack with aluminum foil. 2. Work in a fume hood with the sash lowered to minimize ambient light. |
Problem 2: Co-elution with Impurities
Symptoms:
-
Broad peaks in High-Performance Liquid Chromatography (HPLC) analysis.
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Fractions containing the product are contaminated with starting materials or byproducts.
-
Inconsistent analytical data (e.g., NMR, Mass Spectrometry) for purified fractions.
Possible Causes:
-
Similar Polarity of Compounds: Impurities may have a polarity very close to that of the desired product, making separation by normal-phase chromatography difficult.
-
Inappropriate Solvent System: The chosen mobile phase may not have the optimal selectivity for the separation.
Solutions:
| Strategy | Detailed Protocol |
| Solvent System Optimization | 1. Systematically screen different solvent mixtures using TLC. 2. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane). 3. Consider adding a small amount of a third solvent (e.g., methanol or acetonitrile) to fine-tune the separation. |
| Gradient Elution | 1. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. 2. This can help to first elute non-polar impurities and then sharpen the peak of the target compound. |
| Reversed-Phase Chromatography | If normal-phase chromatography is ineffective, consider reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient. |
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound?
A1: The primary stability concerns are the peroxide linkage and the indole core. Organic peroxides are known to be sensitive to heat, light, and metal contaminants, which can lead to radical decomposition. The indole ring is susceptible to oxidation and electrophilic substitution, which can be exacerbated by the presence of the peroxide group. It is crucial to handle the compound under inert, dark, and cool conditions.
Q2: What is a recommended starting point for a purification protocol?
A2: A good starting point would be flash column chromatography on silica gel. However, given the potential for degradation on standard silica, it is advisable to use deactivated silica gel.
Experimental Protocol: Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pack the column with the slurry to ensure a homogenous bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
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Elution: Begin elution with the initial mobile phase, collecting fractions.
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Monitoring: Monitor the elution of compounds using TLC.
-
Fraction Analysis: Combine fractions containing the pure product, as determined by TLC, and confirm purity using analytical techniques like HPLC-MS and NMR.
Q3: Are there any specific analytical techniques recommended for this compound?
A3: Due to the potential instability, it is advisable to use techniques that are rapid and provide structural information.
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¹H and ¹³C NMR: Useful for structural elucidation, but samples should be prepared fresh and run at low temperatures if possible.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for assessing purity and confirming the molecular weight. Use a method with a fast gradient to minimize on-column degradation.
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FTIR (Fourier-Transform Infrared Spectroscopy): Can help to confirm the presence of key functional groups, including the N-H of the indole and potentially the O-O stretch of the peroxide.
Q4: How should I store the purified this compound?
A4: Based on general guidelines for storing organic peroxides and reactive indole derivatives, the following storage conditions are recommended:
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Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal decomposition.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
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Container: Use a clean glass container. Avoid contact with metals that can catalyze peroxide decomposition.
Visualizing Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A flowchart outlining the general steps for purification and analysis.
Logical Troubleshooting Flow
This diagram provides a logical approach to troubleshooting common purification issues.
Technical Support Center: 5-Chloro-3-(methylperoxy)-1H-indole
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Chloro-3-(methylperoxy)-1H-indole?
A1: The primary stability concerns stem from the inherent instability of the peroxide group (-O-O-) and the reactive nature of the indole ring. The O-O bond is weak and can cleave to form reactive radicals upon exposure to heat, light, or certain metal ions. The indole ring is susceptible to oxidation and electrophilic attack, which can be exacerbated by the presence of the peroxide functionality.
Q2: How should I properly store this compound?
A2: As a precautionary measure, this compound should be stored under the following conditions:
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Temperature: In a refrigerator or freezer at low temperatures (e.g., -20°C to 4°C) to minimize thermal decomposition.
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Light: In an amber or opaque container to protect it from light, which can induce photolytic cleavage of the peroxide bond.
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Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the indole ring.
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Purity: Ensure the compound is free from contaminants, especially metal ions, which can catalyze peroxide decomposition.
Q3: What are the visible signs of degradation of this compound?
A3: Visual signs of degradation may include:
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A change in color (e.g., from a white or off-white solid to a yellow or brown substance).
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The formation of a solid precipitate or a change in the consistency of the material.
-
The evolution of gas, indicating decomposition.
Q4: Can I use common laboratory solvents with this compound?
A4: Extreme caution is advised. Protic solvents (e.g., alcohols, water) and acidic or basic media should be avoided as they can promote the decomposition of the peroxide group. Aprotic and non-polar solvents that have been purified to remove any metal impurities and peroxides are likely to be more compatible. See the solvent compatibility table below for a general guideline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products or low yield in a reaction. | Decomposition of the this compound starting material. | 1. Verify the purity and integrity of the starting material using techniques like ¹H NMR or LC-MS before use.2. Use freshly prepared or newly opened batches of the compound.3. Ensure all reaction glassware is scrupulously clean and free of metal contaminants.4. Conduct the reaction under an inert atmosphere and at the lowest possible temperature. |
| Discoloration of the compound upon storage. | Oxidative degradation or decomposition. | 1. Discard the discolored material as it is likely impure and potentially hazardous.2. Review storage conditions to ensure they meet the recommended guidelines (low temperature, protection from light, inert atmosphere). |
| Inconsistent analytical results (e.g., multiple spots on TLC, new peaks in NMR). | The compound is degrading during analysis or storage. | 1. Prepare analytical samples immediately before analysis.2. Use deuterated solvents that are free of acidic impurities for NMR analysis.3. Consider using a less harsh analytical technique if decomposition is suspected during analysis (e.g., use a lower temperature for GC-MS or a different ionization method for MS). |
Data Presentation
Table 1: Hypothetical Solvent Compatibility
| Solvent Class | Examples | Compatibility | Notes |
| Aprotic Non-polar | Hexane, Toluene | Good | Ensure solvents are peroxide-free. |
| Aprotic Polar | Anhydrous THF, Dichloromethane | Moderate | Potential for slow decomposition. Use freshly distilled solvents. |
| Protic Polar | Methanol, Water | Poor | High risk of rapid decomposition. Avoid. |
| Acidic/Basic | Acetic Acid, Triethylamine | Very Poor | Will likely catalyze rapid and potentially hazardous decomposition. Avoid. |
Table 2: Hypothetical Thermal Stability Data
| Temperature | Half-life (t½) | Decomposition Products |
| -20°C | > 1 year (estimated) | Minimal decomposition |
| 4°C | Months (estimated) | Slow degradation |
| Room Temperature (25°C) | Days to weeks (estimated) | 5-Chloro-3-hydroxy-1H-indole, formaldehyde, and other radical-derived products. |
| > 50°C | Hours to minutes (estimated) | Rapid and potentially exothermic decomposition. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable, inert solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber vials.
-
Expose the aliquots to different conditions to be tested (e.g., different temperatures, light exposure, presence of additives).
-
-
Time-Point Analysis:
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Immediately analyze the samples to minimize further degradation.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, if compatible).
-
Detection: UV detector at a wavelength where the indole ring absorbs (e.g., 220 nm and 280 nm).
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each condition.
-
Calculate the degradation rate and half-life under each condition.
-
Mandatory Visualization
Caption: Hypothetical degradation pathway of this compound.
Technical Support Center: 5-Chloro-3-(methylperoxy)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-3-(methylperoxy)-1H-indole. The information provided is based on general principles of organic chemistry, particularly the chemistry of indole derivatives and organic peroxides, to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Thermal Stress: Organic peroxides are known to be thermally labile.[1][2] Elevated temperatures can lead to the homolytic cleavage of the weak oxygen-oxygen bond, initiating a cascade of radical reactions and subsequent degradation.
-
Photolytic Decomposition: Exposure to light, particularly UV radiation, can provide the energy required to break the peroxide bond, leading to photodegradation.[3][4]
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Hydrolysis: The indole ring system and the methylperoxy group may be susceptible to hydrolysis under certain pH conditions, particularly in acidic or basic aqueous solutions.[5]
Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my sample of this compound. What could these peaks represent?
A2: Unexpected peaks in your HPLC chromatogram are likely due to the formation of degradation products. Based on the structure of this compound, several degradation pathways can be hypothesized, leading to a variety of products. Common ghost peaks in HPLC can also arise from mobile phase contamination or system contamination.[6]
Q3: How can I minimize the degradation of this compound during storage and experimental handling?
A3: To minimize degradation, the following precautions are recommended:
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Storage: Store the compound at low temperatures, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen).[1]
-
Handling: Prepare solutions fresh and use them promptly. Avoid exposing the compound and its solutions to high temperatures or direct sunlight. Use de-gassed solvents to minimize oxidative degradation.
-
pH Control: If working in aqueous solutions, maintain a neutral pH and use appropriate buffers to prevent acid- or base-catalyzed hydrolysis.
Q4: What are the most suitable analytical techniques for identifying and quantifying the degradation products of this compound?
A4: A combination of chromatographic and spectrometric techniques is ideal for the analysis of the degradation products:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust technique for separating the parent compound from its degradation products.[7][8][9] A C18 reversed-phase column is often suitable for indole derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the degradation products, which is crucial for their identification.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical tool.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound purity | Thermal instability | Store the compound at or below the recommended storage temperature. Avoid heating solutions containing the compound unless required by the experimental protocol. |
| Appearance of multiple new peaks in HPLC | Photodegradation | Protect the compound and its solutions from light by using amber vials and minimizing exposure to ambient light. |
| Inconsistent results between experimental runs | Sample degradation during preparation | Prepare samples immediately before analysis. Keep samples cool during any waiting periods. |
| Broad or tailing peaks in HPLC | Interaction of degradation products with the column | Optimize the mobile phase composition and pH. Consider using a different column stationary phase if the issue persists. |
| Low recovery of the parent compound | Adsorption to container surfaces or degradation | Use silanized glassware to minimize adsorption. Ensure the chosen solvent is compatible and does not promote degradation. |
Hypothetical Degradation Products
The following table summarizes potential degradation products of this compound based on plausible chemical transformations. Note that these are hypothesized products and would require experimental verification.
| Product Name | Proposed Structure | Molecular Weight ( g/mol ) | Hypothesized Formation Pathway |
| 5-Chloro-1H-indol-3-ol | 167.59 | Homolytic cleavage of the O-O bond followed by hydrogen abstraction. | |
| 5-Chloro-1H-indole-3-carbaldehyde | 179.59 | Rearrangement and oxidation following peroxide bond cleavage. | |
| 5-Chloro-1H-indole | 151.59 | Cleavage of the C3-substituent. | |
| 5-Chloro-1,2-dihydro-3H-indol-3-one (5-Chlorooxindole) | 167.59 | Oxidative rearrangement of the indole ring. |
Experimental Protocols
Protocol for Forced Thermal Degradation Study
This protocol outlines a general procedure for conducting a forced thermal degradation study of this compound.
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Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Divide the stock solution into several amber HPLC vials.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the oven.
-
Immediately cool the vial to room temperature and then store it at a low temperature (e.g., 4 °C) until analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the time-zero sample to identify new peaks corresponding to degradation products.
-
Analyze the mass spectra of the new peaks to determine their molecular weights and fragmentation patterns to aid in structure elucidation.
-
Visualizations
References
- 1. thousandscomposite.com [thousandscomposite.com]
- 2. akjournals.com [akjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
troubleshooting 5-Chloro-3-(methylperoxy)-1H-indole experiments
Technical Support Center: 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: this compound is a specialized and potentially novel chemical compound. The information provided herein is based on established principles of indole chemistry and the known behavior of organic peroxides. All experimental work should be conducted with extreme caution, following a thorough risk assessment and adherence to all institutional safety protocols. Organic peroxides are a class of compounds that can be thermally unstable and may decompose rapidly or explosively under certain conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Due to the methylperoxy [-O-O-CH3] group, this compound should be treated as a potentially unstable organic peroxide. The primary hazards include:
-
Thermal Instability: The molecule can undergo self-accelerating decomposition when heated, which can be violent.[2][3][4]
-
Sensitivity to Contamination: Contact with metals, acids, bases, or reducing agents can catalyze a rapid and exothermic decomposition.[5]
-
Shock and Friction Sensitivity: While less common in solution, the isolated solid may be sensitive to mechanical shock or friction.[1]
-
Inhalation and Contact Hazard: Like many complex organic molecules, it may be corrosive or toxic. Always handle with appropriate Personal Protective Equipment (PPE).[6]
Q2: How should I safely store this compound?
A2: Proper storage is critical to maintain safety and compound integrity.[4][7]
-
Temperature Control: Store in a designated, explosion-proof refrigerator or freezer, ideally below 0°C. The exact maximum storage temperature should be determined experimentally, but starting low is crucial.[7][8]
-
Container: Use the original container if possible. If transferring, use materials like 316 stainless steel or Teflon; avoid other metals and glass vessels with non-venting caps.[8][9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent autoxidation.[1]
-
Isolation: Store away from flammable materials, acids, bases, and any potential contaminants.[5][6]
Q3: What are the likely decomposition products I might observe?
A3: Decomposition will likely initiate at the weak oxygen-oxygen bond. Potential degradation products could include 5-chloro-1H-indol-3-ol, formaldehyde, methanol, and various radical-derived oligomers or resinous materials.
Q4: Can I purify this compound using standard silica gel chromatography?
A4: Caution is advised. Standard silica gel is acidic and can induce rapid decomposition of peroxides. If chromatography is necessary, consider using deactivated (neutral) silica gel or neutral alumina. Always perform purification at low temperatures and work quickly to minimize time on the column.
Troubleshooting Guide for Synthesis & Workup
This guide assumes a hypothetical synthesis via electrophilic peroxidation of 5-chloro-1H-indole.
Q5: My reaction shows no conversion of the starting material, 5-chloro-1H-indole. What could be wrong?
A5: This suggests the peroxidation agent is not sufficiently reactive or conditions are too mild.
-
Check Reagent Activity: Ensure your peroxy source (e.g., a peroxy acid or a combination of hydroperoxide and acid catalyst) is fresh and has not degraded.
-
Catalyst Issues: If using an acid catalyst (e.g., PTSA, H₂SO₄), ensure it is not poisoned. A slight, controlled increase in catalyst loading may be necessary.
-
Temperature: While high temperatures are dangerous, the reaction may require a specific activation energy. Attempt a modest, carefully monitored increase in temperature (e.g., from -20°C to -10°C).
Q6: The reaction is messy. My TLC and NMR show a complex mixture of many products and a low yield of the desired compound. What happened?
A6: This is a common issue with reactive indoles and unstable products.
-
Product Decomposition: The target molecule is likely decomposing under the reaction or workup conditions. The reaction may be too warm or running for too long.
-
Over-oxidation: The indole ring itself may be susceptible to oxidation, leading to undesired byproducts.
-
Side Reactions: The C3 position of indoles is highly nucleophilic, but other positions can also react under harsh conditions.
Solutions to Consider:
-
Run the reaction at a significantly lower temperature.
-
Reduce the reaction time and monitor closely by TLC.
-
Use a milder, more selective peroxidation reagent.
-
During workup, use a buffered or mild basic wash (e.g., cold saturated NaHCO₃ solution) instead of strong bases to neutralize acid catalysts.
Q7: I managed to synthesize the product, but it decomposed during solvent removal on the rotary evaporator. How can I prevent this?
A7: This is a classic sign of thermal instability.
-
Avoid Heat: Never heat the flask during rotary evaporation. Use a room temperature or cold water bath.
-
High Vacuum: Use a good vacuum pump to remove the solvent at a lower boiling point.
-
Don't Evaporate to Dryness: Concentrating the peroxide can increase the risk of decomposition. It is often safer to leave it as a dilute solution in a suitable solvent for storage or immediate use in the next step.
Experimental Protocols & Data
Hypothetical Protocol: Synthesis of this compound
Safety Warning: This procedure involves a peroxide and must only be performed by trained personnel in a fume hood with a blast shield. Wear appropriate PPE, including safety goggles, a lab coat, and gloves.[9] Use non-sparking tools and have an appropriate quenching agent (e.g., sodium sulfite solution) nearby.[8]
-
Preparation: In a three-neck flask under an argon atmosphere, dissolve 5-chloro-1H-indole (1.0 eq) in anhydrous THF at -40°C.
-
Deprotonation: Slowly add a solution of n-butyllithium (1.05 eq) while maintaining the temperature below -35°C. Stir for 30 minutes.
-
Peroxidation: In a separate flask, prepare a solution of a suitable methylperoxy source. [This step is hypothetical and requires development; a potential route could involve reacting the indole anion with a source of electrophilic oxygen followed by methylation, or directly with a reagent like methylperoxy triflate, if available.]
-
Reaction: Slowly add the peroxidizing agent to the indole anion solution, ensuring the temperature does not rise above -35°C. Monitor the reaction by TLC on neutral alumina plates.
-
Quenching: Once the reaction is complete, quench it by slowly adding a cold, saturated ammonium chloride solution.
-
Extraction & Wash: Allow the mixture to warm to 0°C. Extract the product with cold diethyl ether (3x). Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Carefully concentrate the solvent in vacuo at 0°C. Do not heat. The resulting crude product should be purified immediately or stored as a solution at -20°C.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Temperature
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of Target (%) | Decomposition Products (%) |
| 1 | 0 | 1 | 100 | < 5 | > 95 |
| 2 | -20 | 2 | 90 | 35 | 55 |
| 3 | -40 | 4 | 75 | 65 | 10 |
| 4 | -60 | 8 | 40 | 38 | < 2 |
Table 2: Expected Characterization Data
| Compound | Method | Expected Value / Observation |
| This compound | ¹H NMR | Signals for indole aromatic protons, a singlet for the N-H proton, and a singlet around 3.8-4.0 ppm for the -O-CH₃ group. |
| ¹³C NMR | Signals for 8 distinct aromatic/vinylic carbons, and a signal around 50-60 ppm for the -O-CH₃ carbon. | |
| HRMS | Calculated m/z for C₉H₈ClNO₂ [M+H]⁺ should be confirmed. | |
| Potential Impurity: 5-chloro-1H-indol-3-ol | ¹H NMR | The singlet for the -O-CH₃ group would be absent. A broad singlet for the -OH proton would appear. |
Visualizations
Diagrams of Workflows and Pathways
Caption: Hypothetical synthetic pathway to the target compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Plausible decomposition pathway of the target compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. schc.org [schc.org]
- 3. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. arkema.com [arkema.com]
- 5. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 6. hsi.com [hsi.com]
- 7. hmroyal.com [hmroyal.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. eopsg.org [eopsg.org]
Technical Support Center: Synthesis of 5-Chloro-3-(methylperoxy)-1H-indole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-3-(methylperoxy)-1H-indole.
Troubleshooting Guide
Low or no yield of the desired product, formation of side products, and product instability are common challenges in the synthesis of indole derivatives, particularly those containing a reactive peroxide moiety. This section addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective electrophilic methylperoxy reagent. | Ensure the activity of your methylperoxy source. Consider in-situ generation or using a more reactive reagent. |
| Decomposition of the starting 5-chloroindole. | Indoles can be sensitive to strongly acidic or oxidative conditions. Use mild reaction conditions and consider protecting the indole nitrogen. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of a Major Side Product (higher molecular weight) | Dimerization or trimerization of the 5-chloroindole starting material. This is a common side reaction for indoles, especially under acidic conditions.[1][2][3] | - Use a higher concentration of the electrophilic methylperoxy reagent to favor the desired reaction over self-condensation.[4]- Employ a microflow synthesis method to minimize reaction time and limit the formation of unstable intermediates that can lead to dimerization.[1]- Consider using a protecting group on the indole nitrogen to reduce its nucleophilicity. |
| Formation of 3-Hydroxy-5-chloro-1H-indole | Decomposition of the methylperoxy group. Organic peroxides can be unstable and decompose, especially in the presence of heat, light, or certain catalysts.[5][6][7] | - Maintain a low and controlled reaction temperature.- Work in the absence of light.- Avoid contamination with metals that can catalyze peroxide decomposition.[8] |
| Formation of Oxindole or Isatin Byproducts | Oxidation of the indole ring. The indole nucleus is susceptible to oxidation, which can lead to the formation of 2-oxoindole (oxindole) or 2,3-dioxoindole (isatin) derivatives.[9][10] | - Use a stoichiometric amount of the oxidizing agent (the source of the methylperoxy group).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Choose a selective methylperoxylating agent that is less prone to over-oxidation. |
| Product Decomposes During Work-up or Purification | Instability of the methylperoxy group. The O-O bond is weak and can be cleaved under various conditions.[5] | - Use mild work-up procedures, avoiding strong acids or bases.- Employ low-temperature purification techniques, such as flash chromatography at reduced temperatures.- Store the purified product at low temperatures and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A direct and plausible method involves the electrophilic substitution of 5-chloro-1H-indole at the highly nucleophilic C3 position. This would typically be achieved by reacting 5-chloro-1H-indole with an electrophilic source of a methylperoxy group, such as methyl hydroperoxide in the presence of a suitable catalyst.
Q2: Why is dimerization a common side reaction, and how can I minimize it?
Indoles are electron-rich aromatic compounds, and the C3 position is particularly nucleophilic.[11] Under acidic or oxidative conditions, one indole molecule can act as a nucleophile and attack another (often protonated) indole molecule, leading to dimers or even trimers and tetramers.[2][12] To minimize this, you can:
-
Use a high concentration of your desired electrophile to outcompete the self-reaction of the indole.[4]
-
Keep the reaction time as short as possible. Microflow reactors can be particularly effective in this regard.[1]
-
Protect the indole nitrogen, which can modulate the reactivity of the indole ring.
Q3: My product seems to be unstable. What are the likely decomposition pathways?
The primary point of instability in this compound is the peroxide (O-O) bond.[5] This bond can cleave homolytically to form radicals or heterolytically, especially in the presence of acids, bases, or metal contaminants.[8] Decomposition can lead to the formation of 3-hydroxy-5-chloro-1H-indole and other related degradation products. To mitigate this, it is crucial to maintain low temperatures during the reaction, work-up, and storage, and to avoid exposure to light and incompatible materials.
Q4: Can the chloro-substituent at the 5-position interfere with the reaction?
The chloro group at the 5-position is an electron-withdrawing group, which slightly deactivates the benzene ring towards electrophilic substitution. However, the pyrrole ring remains highly activated, and electrophilic attack will still overwhelmingly occur at the C3 position. The chloro group itself is generally unreactive towards nucleophilic substitution under the conditions typically used for this type of synthesis.
Q5: What are the best practices for purifying and storing this compound?
Given the potential instability of the peroxy group, purification should be conducted rapidly and at low temperatures. Flash column chromatography on silica gel, possibly with a cooled column, is a suitable method. For storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (e.g., in a freezer at -20°C), and protected from light.
Visualizing Reaction Pathways and Troubleshooting
Proposed Synthesis and Key Side Reactions
Caption: Plausible synthesis pathway and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 2. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic peroxides - Wikipedia [en.wikipedia.org]
- 6. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. thousandscomposite.com [thousandscomposite.com]
- 8. publications.polymtl.ca [publications.polymtl.ca]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of dimeric indoles from Friedel–Crafts reaction of indoles with ketones catalysed by a Brønsted acid ionic liquid and their interactions with BSA and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Chloro-3-(methylperoxy)-1H-indole Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-(methylperoxy)-1H-indole. Given the unique chemical nature of this compound, particularly the presence of a peroxide group on an indole scaffold, researchers may encounter specific challenges during its synthesis, storage, and application in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concern arises from the methylperoxy group attached to the indole ring. Organic peroxides are inherently unstable and can be sensitive to heat, light, shock, and friction.[1][2][3][4][5] The O-O bond is weak and can cleave to form radicals, initiating decomposition.[6] This decomposition can be self-accelerating, especially with temperature increases, and may lead to the release of flammable gases.[1][3] Contamination with metals, strong acids, or bases can also catalyze rapid decomposition.[1][2][5]
Q2: How should this compound be properly stored?
A2: Due to its thermal instability, this compound should be stored in a cool, dark environment, away from heat sources and direct sunlight.[4][7] Refrigeration is recommended, but it is crucial to store it above its freezing point to prevent the formation of shock-sensitive crystals.[7] The compound should be stored in its original, opaque container with adequate venting.[3] It is also advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize contact with oxygen, which can contribute to peroxide formation over time.[7][8]
Q3: What are the expected challenges during the synthesis of this compound?
A3: The synthesis of a 3-peroxyindole derivative is not a standard transformation and presents several challenges. The indole nucleus is electron-rich and prone to oxidation and polymerization under acidic conditions.[1] Introducing a peroxide group, which is itself an oxidizing agent, requires carefully controlled reaction conditions to avoid unwanted side reactions. The starting materials must be free of trace metal contaminants that could catalyze peroxide decomposition.[2] Purification can also be challenging due to the compound's instability; chromatographic methods should be chosen carefully to avoid prolonged exposure to heat or potentially reactive stationary phases.
Q4: My biological assay results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in biological assays are often linked to the degradation of the compound. If the compound has been stored improperly or is old, it may have partially decomposed, leading to a lower effective concentration and the presence of degradation products that could interfere with the assay. The solvent used to dissolve the compound can also be a factor; some organic solvents can promote the decomposition of peroxides.[2] It is also possible that the compound is reacting with components of your assay medium or with the biological target in an unintended way due to the reactivity of the peroxide group.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of desired product | - Decomposition of the peroxide during reaction. - Unwanted side reactions of the indole ring. - Inefficient peroxide transfer reagent. | - Maintain strict temperature control throughout the reaction. - Use peroxide-compatible glassware and ensure all reagents are free of metal contaminants.[1][2] - Consider alternative, milder methods for peroxide installation. |
| Product decomposes during purification | - Thermal instability on chromatography column. - Reaction with silica or alumina. | - Use flash chromatography at low temperatures. - Consider using a less acidic or basic stationary phase, or reverse-phase chromatography. - Minimize the time the compound spends on the column. |
| Formation of dark, polymeric material | - Acid-catalyzed polymerization of the indole.[1] | - Use non-acidic reaction conditions. - Ensure all reagents and solvents are neutral. |
Handling and Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration or crystal formation in the stored compound | - Decomposition of the peroxide. - Formation of potentially explosive peroxide crystals.[8][9] | - DO NOT MOVE OR OPEN THE CONTAINER. [7] - Contact your institution's Environmental Health and Safety office immediately for proper disposal. |
| Inconsistent stock solution concentrations | - Degradation of the compound in solution. | - Prepare fresh stock solutions for each experiment. - Store stock solutions at low temperature and for a limited time. - Test for the presence of peroxides in older solutions using appropriate test strips.[8][9] |
Biological Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or assay interference | - The peroxide group is reacting with assay reagents (e.g., fluorescent dyes, enzymes). | - Run a control with a structurally similar indole lacking the peroxide group. - Test the compatibility of the compound with each assay component individually. |
| Poor solubility in aqueous assay buffer | - The compound is hydrophobic. | - Use a co-solvent such as DMSO, but be aware that some solvents can affect peroxide stability.[2] - Test the stability of the compound in the chosen solvent system over the time course of the experiment. |
| Time-dependent loss of activity in the assay | - The compound is degrading in the aqueous buffer. | - Perform a time-course experiment to assess the stability of the compound under assay conditions. - Consider using a buffer system that is known to be compatible with peroxides. |
Experimental Protocols
Hypothetical Synthesis of this compound
Disclaimer: This is a hypothetical protocol and should be approached with extreme caution. All work with peroxides should be conducted in a fume hood with a blast shield.
-
Starting Material: 5-Chloro-1H-indole.
-
Reagents: N-Bromosuccinimide (NBS), tert-Butyl hydroperoxide, Methyl iodide, Sodium hydride.
-
Procedure: a. To a solution of 5-Chloro-1H-indole in a peroxide-compatible solvent (e.g., THF, freshly distilled to remove peroxides) at -78 °C under an inert atmosphere, add NBS portion-wise to form 3-bromo-5-chloro-1H-indole in situ. b. In a separate flask, prepare sodium tert-butyl peroxide by reacting tert-butyl hydroperoxide with sodium hydride at 0 °C. c. Slowly add the sodium tert-butyl peroxide solution to the solution of 3-bromo-5-chloro-1H-indole at -78 °C. d. After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. e. Extract the product with a non-polar solvent and dry over anhydrous sodium sulfate. f. Purify by flash chromatography at low temperature. g. The resulting 3-(tert-butylperoxy)-5-chloro-1H-indole can then be reacted with a methylating agent under carefully controlled basic conditions to yield the final product.
Peroxide Detection Assay
-
Method: Iodometric test.[8]
-
Procedure: a. Dissolve a small amount of the compound in glacial acetic acid. b. Add a few drops of a saturated solution of potassium iodide. c. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
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Quantitative Analysis: Commercial peroxide test strips can provide a semi-quantitative measure of peroxide concentration.[8][9]
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and use of this compound.
Caption: A troubleshooting decision tree for addressing inconsistent biological assay results with this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. nouryon.com [nouryon.com]
- 4. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. hmroyal.com [hmroyal.com]
- 6. Organic peroxides - Wikipedia [en.wikipedia.org]
- 7. 8.7 Peroxide Forming Compounds [ehs.cornell.edu]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 9. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
Technical Support Center: 5-Chloro-3-(methylperoxy)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 5-Chloro-3-(methylperoxy)-1H-indole. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Solubility Issues
Researchers working with this compound may encounter several common solubility challenges. This guide provides a systematic approach to identifying and resolving these issues.
Problem: The compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The compound has low aqueous solubility, and the buffer represents a significant change in solvent polarity from the initial stock solution (likely in an organic solvent).
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.
-
Optimize Co-solvent Percentage: If using a co-solvent like DMSO or DMF, minimize the percentage in the final solution. While it aids initial dissolution, a high concentration can be toxic to cells and may not be representative of physiological conditions.[1]
-
pH Adjustment: Determine the pKa of the indole nitrogen. If the compound is ionizable, adjusting the pH of the buffer can significantly increase solubility.[2][3]
-
Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or Polysorbate 20, at a concentration above its critical micelle concentration (CMC) to aid in solubilization through micellar entrapment.[4]
-
Problem: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after the experiment, visually inspect the assay plates or tubes for any signs of precipitation.
-
Solubility in Assay Media: Determine the kinetic solubility of the compound directly in the cell culture media or assay buffer you are using.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability in solution.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[4]
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Preparation of a Solid Dispersion: For in vivo studies or more complex formulations, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate and bioavailability.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
While specific experimental data for this novel compound is not available, based on its indole scaffold with a chloro- and a methylperoxy- group, it is predicted to be a lipophilic molecule with low aqueous solubility. Indole derivatives are often poorly soluble in water.[8][9] The molecular structure suggests it will be more soluble in organic solvents.
Q2: What is a good starting solvent to prepare a stock solution?
For initial in vitro experiments, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for creating a high-concentration stock solution.[1] It is crucial to use the minimum amount of organic solvent and then dilute it with the aqueous buffer of choice.[1]
Q3: How can I enhance the aqueous solubility of this compound for in vitro assays?
Several methods can be employed, ranging from simple to more complex formulation strategies:
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Co-solvency: Using a water-miscible organic solvent like DMSO or ethanol in the final aqueous solution.[2][7]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH can increase solubility.[10]
-
Use of Surfactants: Adding surfactants to the aqueous medium can help solubilize the compound.[4]
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Complexation: Using cyclodextrins to form inclusion complexes can significantly improve aqueous solubility.[4][6]
Q4: Are there methods to improve solubility for in vivo studies?
Yes, for in vivo applications, more advanced formulation techniques are often necessary to improve bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to a higher dissolution rate.[2][6][11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its solubility and dissolution.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.
Quantitative Data Summary
The following table summarizes common solubility enhancement techniques and their typical effective concentration ranges for poorly soluble compounds.
| Technique | Agent/Method | Typical Concentration/Parameter | Key Advantage | Reference |
| Co-solvency | DMSO, Ethanol, PEG 400 | 0.1% - 5% (v/v) in final solution | Simple to prepare for in vitro studies. | [2][7][11] |
| pH Adjustment | Acidic or Basic Buffers | pH adjusted to 2 units above or below pKa | Effective for ionizable compounds. | [3][10] |
| Surfactants | Tween 80, Polysorbate 20 | > Critical Micelle Concentration (CMC) | Enhances solubility through micellization. | [4] |
| Complexation | Hydroxypropyl-β-cyclodextrin | 1-10% (w/v) | Increases solubility and stability. | [4][6] |
| Particle Size | Micronization/Nanosuspension | Particle size < 10 µm / < 1 µm | Increases dissolution rate. | [2][6][11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
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Weighing: Accurately weigh 1-5 mg of this compound.
-
Dissolution: Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required.
-
Serial Dilution: Perform serial dilutions of the stock solution with your aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Add the weighed this compound directly to the HP-β-CD solution.
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Incubation: Incubate the mixture at room temperature with constant stirring or shaking for 1-24 hours to allow for complex formation.
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Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
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Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for preparing and solubilizing the compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. contractpharma.com [contractpharma.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 5-Chloro-3-(methylperoxy)-1H-indole
Welcome to the technical support center for the methodological refinement and quantification of 5-Chloro-3-(methylperoxy)-1H-indole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and example protocols to assist researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Chromatographic Issues
Q1: Why is my chromatographic peak showing poor shape (tailing, fronting, or splitting)?
A1: Poor peak shape can be caused by several factors:
-
Column Overload: The amount of sample injected is saturating the column.
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger or weaker than the mobile phase.
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a solvent with a similar polarity.[1]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be damaged.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. The indole nitrogen, for example, can be a source of such interactions.
-
Solution: Add a small amount of a competing base (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.[4]
-
-
Peak Splitting: This can indicate a partially blocked column frit, a void in the column packing, or a mismatch between the injection solvent and mobile phase.[3][5]
-
Solution: Filter all samples and mobile phases. Check for column voids by reversing the column and flushing at a low flow rate. Ensure solvent compatibility.[5]
-
Q2: My analyte's retention time is drifting or inconsistent. What is the cause?
A2: Retention time shifts are typically due to a lack of system stability:
-
Temperature Fluctuations: Inconsistent column temperature affects the viscosity of the mobile phase and analyte interaction with the stationary phase.
-
Solution: Use a thermostatically controlled column oven and ensure it has reached a stable temperature before analysis.[2]
-
-
Mobile Phase Composition Change: Inaccurate mixing of gradient solvents or evaporation of volatile organic components can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily. Ensure solvent lines are properly submerged and the system is well-purged.[2]
-
-
Inadequate Column Equilibration: The column has not been sufficiently conditioned with the initial mobile phase conditions before injection, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs to ensure the column is ready for the next injection.[2]
-
-
Pump Issues: Inconsistent flow rates due to air bubbles, worn pump seals, or malfunctioning check valves will cause retention time drift.
-
Solution: Degas the mobile phase and purge the pump. Perform routine pump maintenance as recommended by the manufacturer.
-
Section 2: Detection and Quantification Issues
Q3: I am experiencing low sensitivity or a poor signal-to-noise ratio in my LC-MS analysis. How can I improve it?
A3: Low sensitivity can stem from the sample, the LC separation, or the mass spectrometer settings:
-
Analyte Instability: The target compound, being a peroxide, may be degrading in the sample matrix or in the ion source.
-
Solution: Keep samples cold (4°C in the autosampler) and analyze them promptly after preparation. Minimize exposure to light. Consider adjusting ion source temperature.
-
-
Suboptimal Ionization: The analyte is not being efficiently ionized.
-
Solution: Optimize MS source parameters (e.g., gas flows, temperatures, voltages). Test both positive and negative ionization modes. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for less polar compounds like indole derivatives than Electrospray Ionization (ESI).[6][7]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the analyte.
-
Incorrect MS/MS Transition: The selected precursor-to-product ion transition (MRM) is not optimal.
-
Solution: Infuse a pure standard of the analyte into the mass spectrometer to determine the most abundant and stable precursor and product ions for quantification.
-
Q4: My calibration curve is non-linear. What are the common causes?
A4: Non-linearity can be caused by several factors, especially at the lower and upper ends of the concentration range:
-
Detector Saturation: At high concentrations, the detector response may become saturated, leading to a plateau in the curve.
-
Solution: Extend the calibration range with lower concentration standards or dilute samples that fall in the saturated region.
-
-
Matrix Effects: The impact of ion suppression or enhancement can be concentration-dependent.[10][11]
-
Solution: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects. Alternatively, use matrix-matched calibration standards.[9]
-
-
Analyte Adsorption: At very low concentrations, the analyte may adsorb to vials, tubing, or the column, leading to a lower-than-expected response.
-
Solution: Use deactivated glass or polypropylene vials. Prime the system with a few injections of a mid-concentration standard before running the calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound? A1: Reverse-Phase High-Performance Liquid Chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is the recommended technique. This method offers the high sensitivity and selectivity required to accurately measure the analyte in complex matrices and to distinguish it from structurally similar compounds. A C18 or Phenyl-Hexyl column would be a good starting point for method development.
Q2: How should I prepare my samples for analysis? A2: Sample preparation aims to extract the analyte from the matrix and remove interferences. A general approach for biological samples (e.g., plasma, tissue homogenate) would be:
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample to precipitate proteins.
-
Centrifugation: Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[12] For more complex matrices, Solid-Phase Extraction (SPE) may be necessary to achieve adequate cleanup.
Q3: What are the potential stability issues with this compound? A3: The methylperoxy group (-O-O-CH₃) makes the molecule potentially unstable. Peroxides can be sensitive to heat, light, and reducing agents. The indole ring itself can also be susceptible to oxidation.
-
Recommendations: Store stock solutions and samples at low temperatures (-20°C or -80°C) and protect them from light. Prepare fresh working solutions regularly. Avoid contact with metals that can catalyze peroxide decomposition. When performing forced degradation studies, include oxidative (e.g., H₂O₂) and thermal stress conditions to understand the degradation pathways.[13]
Q4: How can I confirm the identity of my analyte peak? A4: Peak identity should be confirmed by multiple criteria:
-
Retention Time: The retention time of the peak in the sample should match that of a pure reference standard analyzed under the same conditions.
-
MS/MS Fragmentation: The mass spectrum of the peak should show the correct precursor ion (parent mass). Furthermore, in an MS/MS experiment, it should fragment to produce the same product ions as the reference standard. Acquiring at least two different MRM transitions can increase confidence.
-
Spiking: Spiking a known amount of the reference standard into a sample should result in a proportional increase in the height/area of the target peak without the appearance of a new peak.
Q5: What are the key parameters for validating this analytical method? A5: A full method validation should be performed according to regulatory guidelines (e.g., ICH Q2(R1)). Key parameters include:
-
Specificity/Selectivity: The ability to measure the analyte without interference from matrix components, impurities, or degradation products.[14]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[15][16]
-
Accuracy: The closeness of the measured value to the true value.[15][16]
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).[15][16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[14][15]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.[14]
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Quantitative Data Summary (Illustrative Examples)
The following tables represent hypothetical data from a successful method validation for this compound to guide data presentation.
Table 1: Linearity and Range
| Concentration (ng/mL) | Mean Peak Area Response |
|---|---|
| 1.0 | 1,520 |
| 2.5 | 3,790 |
| 5.0 | 7,650 |
| 10.0 | 15,100 |
| 25.0 | 38,200 |
| 50.0 | 75,500 |
| 100.0 | 153,000 |
| Linear Range | 1.0 - 100.0 ng/mL |
| Regression Equation | y = 1525x + 85 |
| Correlation Coefficient (r²) | 0.9992 |
Table 2: Intra-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low (LQC) | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid (MQC) | 30.0 | 30.9 | 103.0 | 4.1 |
| High (HQC) | 80.0 | 78.8 | 98.5 | 3.5 |
Detailed Experimental Protocol (Hypothetical LC-MS/MS Method)
1. Instrumentation
-
LC System: High-Performance Liquid Chromatography system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI or APCI source.
-
Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
2. Reagents and Materials
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reference Standard: this compound (purity >98%).
-
Internal Standard (IS): this compound-d4 (or a suitable stable isotope-labeled analog).
-
All solvents and reagents should be LC-MS grade.
3. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and IS in methanol. Store at -20°C.
-
Working Standards: Prepare calibration standards by serial dilution of the stock solution in 50:50 methanol:water to achieve concentrations from 1.0 to 100.0 ng/mL.
-
Sample Preparation: To 50 µL of sample (e.g., plasma), add 10 µL of IS working solution (e.g., 500 ng/mL) and 150 µL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial for injection.
4. LC-MS/MS Conditions
-
LC Gradient:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 1.0 20 5.0 95 7.0 95 7.1 20 | 9.0 | 20 |
-
-
MS Parameters (Hypothetical):
-
Ionization Mode: Positive ESI or APCI
-
Precursor Ion (M+H)⁺: m/z 212.0 (for C₉H₈ClNO₂)
-
MRM Transitions:
-
Quantifier: m/z 212.0 → 166.0 (Loss of -O-O-CH₃ and subsequent rearrangement)
-
Qualifier: m/z 212.0 → 131.0 (Further fragmentation)
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy) using a pure standard.
-
Visualizations
References
- 1. ijsdr.org [ijsdr.org]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ijnrd.org [ijnrd.org]
- 4. cetjournal.it [cetjournal.it]
- 5. mastelf.com [mastelf.com]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. nebiolab.com [nebiolab.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. wjarr.com [wjarr.com]
overcoming resistance with 5-Chloro-3-(methylperoxy)-1H-indole
Welcome to the technical support center for 5-Chloro-3-(methylperoxy)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways that promote cell proliferation, survival, and metastasis. Several 5-chloro-indole derivatives have been investigated as inhibitors of EGFR.[1][2]
Q2: How should I store and handle the compound?
A2: this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in an appropriate solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: The compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration in your experiment is below a level that affects cell viability (typically <0.5%).
Q4: Can this compound be used in animal studies?
A4: While this technical support guide focuses on in vitro applications, indole derivatives have been explored for in vivo studies.[3] For animal studies, formulation and toxicology studies would be required to determine the appropriate vehicle, dosage, and administration route.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays. | 1. Compound precipitation in the media. 2. Cell line contamination. 3. Inconsistent cell seeding density. | 1. Ensure the final solvent concentration is low and the compound is fully dissolved. Vortex the stock solution before dilution. 2. Regularly test cell lines for mycoplasma contamination. 3. Ensure a uniform single-cell suspension before seeding and use a consistent number of cells for each experiment. |
| Loss of compound activity over time. | 1. Improper storage of the compound or stock solutions. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Store the solid compound and stock solutions at the recommended temperature, protected from light. 2. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Cancer cells show decreasing sensitivity to the compound after prolonged treatment. | 1. Development of acquired resistance. This could be due to secondary mutations in the EGFR kinase domain (e.g., T790M) or activation of bypass signaling pathways (e.g., c-Met).[1][2] | 1. Perform dose-response curves to confirm the shift in IC50. 2. Sequence the EGFR gene in resistant cells to check for mutations. 3. Use Western blotting to analyze the expression and phosphorylation of proteins in bypass pathways (e.g., c-Met, HER2). 4. Consider combination therapy with an inhibitor of the identified bypass pathway. |
| High background in Western blot analysis of downstream signaling. | 1. Suboptimal antibody concentration. 2. Insufficient washing steps. 3. High percentage of blocking agent. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of washing steps. 3. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk). |
Quantitative Data
The following table provides hypothetical IC50 values for this compound against EGFR-driven non-small cell lung cancer (NSCLC) cell lines, including a resistant line harboring the T790M mutation. These values are based on data for similar 5-chloro-indole derivatives.[1][2]
| Cell Line | EGFR Status | This compound IC50 (nM) |
| PC-9 | EGFR exon 19 deletion (Sensitive) | 15 |
| H1975 | EGFR L858R/T790M (Resistant) | > 5000 |
| A549 | EGFR Wild-Type | > 10000 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on EGFR pathway proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Resistance Investigation
Caption: Workflow for investigating and overcoming resistance to this compound.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-3-(methylperoxy)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-3-(methylperoxy)-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly during scale-up.
I. Proposed Synthetic Workflow
The synthesis of this compound can be conceptually divided into two main stages: the formation of the 5-chloro-1H-indole scaffold and the subsequent introduction of the methylperoxy group at the 3-position. A plausible, though hypothetical, workflow is outlined below.
Validation & Comparative
A Comparative Guide to the Structure of 5-Chloro-3-(methylperoxy)-1H-indole
Introduction: This guide provides a structural and comparative analysis of 5-Chloro-3-(methylperoxy)-1H-indole. As this specific compound is not well-documented in existing literature, this document establishes a theoretical profile based on the known reactivity and characteristics of related indole compounds. For comparison, we present validated experimental data for structurally similar, well-characterized alternatives: the parent scaffold 5-Chloro-1H-indole and the C-3 substituted analogue 5-Chloro-1H-indole-3-carboxylic acid . This guide is intended for researchers, scientists, and drug development professionals interested in the potential synthesis, characterization, and application of novel indole peroxides.
Structural and Physicochemical Comparison
The table below summarizes the key properties of the theoretical target compound and its experimentally verified analogues. The data for the alternatives are sourced from established chemical literature and databases.
| Property | This compound (Theoretical) | 5-Chloro-1H-indole (Experimental) | 5-Chloro-1H-indole-3-carboxylic acid (Experimental) |
| Molecular Formula | C₉H₉ClN₂O₂ | C₈H₆ClN | C₉H₆ClNO₂ |
| Molecular Weight | 212.63 g/mol | 151.59 g/mol [1] | 195.60 g/mol [2] |
| Melting Point | Not Available | 69-72 °C[3][4] | ~242 °C (Decomposes) |
| Appearance | Not Available | White to off-white crystalline solid[5] | Solid |
| Solubility | Expected to be soluble in organic solvents like DCM, Ether, and Ethyl Acetate. | Insoluble in water, soluble in alcohol.[3][4] | Soluble in polar organic solvents. |
| Key ¹H NMR Signals | Predicted: Singlet for -OCH₃ (~3.9 ppm), N-H singlet (~8.1 ppm), Aromatic protons for 5-chloro-indole scaffold. | CDCl₃: N-H (8.0 ppm), H4 (7.59 ppm), H7 (7.20 ppm), H6 (7.12 ppm), H2 (7.12 ppm), H3 (6.45 ppm).[6] | Data available in literature.[7] |
| Key ¹³C NMR Signals | Predicted: -OCH₃ signal (~50-60 ppm), C-3 signal shifted downfield due to peroxy group. | Data available in literature. | C-5 signal at ~125.7 ppm.[7] |
Proposed Experimental Protocols
Given the absence of published synthetic procedures for this compound, a plausible synthetic route and standard characterization methodologies are proposed based on established indole chemistry.[8][9]
Synthesis of this compound
This proposed synthesis is adapted from known procedures for the formation of α-peroxy indoles.[9] The indole 3-position is nucleophilic and can react with an electrophilic intermediate generated from an aldehyde and a hydroperoxide.
Materials:
-
5-Chloro-1H-indole
-
Paraformaldehyde
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O)
-
p-Toluenesulfonic acid (PTSA) or another suitable Lewis/Brønsted acid catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 5-Chloro-1H-indole (1.0 eq) and paraformaldehyde (1.2 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonic acid (PTSA) (0.1 eq).
-
Stir the mixture for 10 minutes to allow for the formation of the reactive intermediate.
-
Add tert-Butyl hydroperoxide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to yield the target compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra will be acquired on a 400 MHz spectrometer using CDCl₃ as the solvent.
-
Expected ¹H NMR features: A characteristic singlet for the methyl group of the methylperoxy moiety is expected around 3.9 ppm. The indole N-H proton should appear as a broad singlet downfield (~8.1 ppm). The aromatic protons on the indole ring will exhibit splitting patterns consistent with a 2,3,5-trisubstituted indole.
-
Expected ¹³C NMR features: The carbon of the methyl group should appear around 50-60 ppm. The C-3 carbon of the indole will be shifted significantly compared to the parent 5-chloro-indole.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be used to confirm the molecular formula (C₉H₉ClN₂O₂) by matching the exact mass. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should be observable.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Expected absorption bands: N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2950 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹ and ~1450 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹).
Visualized Workflows and Structures
The following diagrams illustrate the proposed synthetic pathway and a structural comparison of the target molecule with its analogues.
Caption: Proposed synthetic workflow for this compound.
Caption: Structural comparison of the target compound and its C-3 substituted analogues.
References
- 1. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Elemental sulfur accelerated the reactivity of the 3-position of indole for the construction of chromeno[2,3-b]indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Bioactivity Analysis of 5-Chloro-Indole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 5-chloro-indole derivatives, a class of compounds showing significant promise in anticancer research. Due to the limited availability of public data on 5-Chloro-3-(methylperoxy)-1H-indole, this guide will focus on structurally related and well-documented 5-chloro-indole-2-carboxamide derivatives. The comparative data presented herein is based on their inhibitory activity against key oncogenic targets, such as the Epidermal Growth Factor Receptor (EGFR) and its mutants.
Introduction to 5-Chloro-Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Modifications to the indole ring, such as the introduction of a chlorine atom at the 5-position, have been shown to enhance the anticancer properties of these molecules.[3][4] Many 5-chloro-indole derivatives have been investigated for their potential to inhibit various cancer cell lines by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.[5][6]
Comparative Bioactivity of 5-Chloro-Indole-2-Carboxamide Derivatives
The following table summarizes the in vitro antiproliferative and enzyme inhibitory activities of selected 5-chloro-indole-2-carboxamide derivatives against various cancer cell lines and specific EGFR kinase mutants. These compounds have demonstrated potent activity, often comparable or superior to the established EGFR inhibitor, Erlotinib.
| Compound ID | Derivative Class | Target Cancer Cell Line(s) | GI₅₀ (nM)¹ | Target Kinase | IC₅₀ (nM)² | Reference |
| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1, HT-29, A-549, MCF-7 | 29 | EGFRWT | 68 ± 5 | [5] |
| EGFRT790M | 9.5 ± 2 | [5] | ||||
| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1, HT-29, A-549, MCF-7 | 31 | EGFRWT | 74 ± 5 | [5] |
| EGFRT790M | 11.9 ± 3 | [5] | ||||
| 5d | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1, HT-29, A-549, MCF-7 | 36 | EGFRWT | 85 ± 5 | [5] |
| 3e | Ethyl 5-chloro-indole-2-carboxylate | Panc-1, MCF-7, A-549, HT-29 | 29 | EGFR | 68 | [6][7] |
| BRAFV600E | 35 | [6] | ||||
| EGFRT790M | 9.2 ± 2 | [6] | ||||
| 3b | Ethyl 5-chloro-indole-2-carboxylate | Panc-1, MCF-7, A-549, HT-29 | 31 | EGFR | 74 | [6] |
| BRAFV600E | 42 | [6] | ||||
| EGFRT790M | 8.6 ± 2 | [6] | ||||
| Erlotinib | (Reference) | Panc-1, HT-29, A-549, MCF-7 | 33 | EGFRWT | 80 ± 5 | [5][6] |
| Osimertinib | (Reference) | - | - | EGFRT790M | 8 ± 2 | [5][6] |
| Vemurafenib | (Reference) | - | - | BRAFV600E | 30 | [6] |
¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. ²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., Panc-1, HT-29, A-549, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-chloro-indole derivatives) and the reference drug (e.g., Doxorubicin or Erlotinib) for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ value is determined from the dose-response curves.
EGFR Kinase Inhibitory Assay (HTRF® KinEASE-TK)
This assay is used to determine the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.
-
Reagents Preparation: Prepare the necessary reagents, including the TK Substrate-biotin, ATP, and the specific EGFR enzyme (wild-type or mutant).
-
Compound Dilution: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Erlotinib or Osimertinib).
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the TK Substrate-biotin. Initiate the kinase reaction by adding ATP. Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes).
-
Detection: Stop the reaction and add the detection reagents, which include a europium-labeled anti-phosphotyrosine antibody (PT66) and streptavidin-XL665.
-
Signal Measurement: After another incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured using an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.[5][6]
Visualizations
Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[8][9] The following diagram illustrates the major downstream cascades of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 5-chloro-indole derivatives as potential anticancer agents.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to 5-Chloro-Indole Derivatives and Other Indole Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast library of indole derivatives, those bearing a chlorine substituent at the 5-position have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of 5-chloro-indole derivatives against other indole-based compounds, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
I. Comparative Biological Activities of Indole Derivatives
The introduction of a chlorine atom at the 5-position of the indole ring can significantly influence the compound's physicochemical properties and biological activity. This section compares the performance of 5-chloro-indole derivatives with other indole analogs in key therapeutic areas.
Anticancer Activity
Indole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[1][2] The 5-chloro substitution has been explored to enhance the cytotoxic potential of indole compounds.
| Compound Class | Target Cancer Cell Line | IC50 / GI50 | Reference |
| 5-Chloro-indole-2-carboxylate Derivatives | Various Cancer Cell Lines | 29 nM to 78 nM | [3] |
| 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | EGFRWT | 85 ± 5 nM | [4] |
| (E)-5-chloro-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide | EGFRWT | 68 ± 5 nM | [4] |
| Indole-3-yl analog with (R)-Me at piperazine 2-position | HIV-1 | EC50 = 4.0 nM | [5] |
| Tetrahydroindole with phenyl and benzyl moieties | HCV (gt 1b) | EC50 = 7.9 µM | [5] |
| Tetrahydroindole with phenyl and benzyl moieties | HCV (gt 2a) | EC50 = 2.6 µM | [5] |
Key Findings:
-
5-Chloro-indole derivatives, particularly those with specific substitutions at other positions, have demonstrated potent nanomolar efficacy against various cancer cell lines.[3][4]
-
The presence of the 5-chloro substituent in certain indole-2-carboxamide series appears to contribute to their potent antiproliferative activity, with some compounds showing greater potency than the reference drug erlotinib against EGFR.[4]
-
It is important to note that the overall activity is a result of the entire molecular structure, not just the 5-chloro substitution. Other indole derivatives, such as certain tetrahydroindoles, also exhibit significant biological activity in different therapeutic areas like antiviral research.[5]
Antiviral and Antimicrobial Activity
The indole scaffold is a "privileged structure" in antiviral drug discovery.[6] Similarly, indole derivatives have been extensively investigated for their antibacterial and antifungal properties.[7][8][9][10]
| Compound Class | Target | Activity | Reference |
| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones | S. aureus, C. albicans | Active | [11] |
| Indole-triazole derivative (compound 3d) | Antibacterial and Antifungal | Significant | [7] |
| Unsymmetrical methylene indole derivatives | RSV, HIV-1, BVDV, YFV, CVB-2 | Significant to moderate | [12] |
| Bis-indole agents | Multidrug-resistant bacteria (including A. baumannii) | Active | [13] |
Key Findings:
-
5-Chloro-indole derivatives, such as the thiosemicarbazones of 5-chloro-isatin, have shown activity against clinically relevant microbial strains.[11]
-
The broader class of indole derivatives exhibits a wide spectrum of antimicrobial and antiviral activities, often influenced by the nature of the substituents on the indole ring.[7][12][13]
-
The versatility of the indole nucleus allows for the development of compounds with specific activities against a range of pathogens.
II. Experimental Protocols
This section details the general methodologies for the synthesis and biological evaluation of indole derivatives, based on protocols described in the cited literature.
General Synthesis of 5-Chloro-Indole Derivatives
A common route for the synthesis of 5-chloroindole involves a halogen-halogen exchange reaction from the more readily available 5-bromoindole.[14]
Protocol: Halogen Exchange for 5-Chloroindole Synthesis [14]
-
Reaction Setup: A mixture of 5-bromoindole, cuprous chloride (CuCl), and a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is prepared in a reaction vessel.
-
Heating: The reaction mixture is heated to a specified temperature (e.g., 100°C) and stirred for a designated period (e.g., 6-24 hours).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography, to yield 5-chloroindole.
Further modifications and substitutions can be carried out on the 5-chloroindole scaffold to generate a library of derivatives. For example, the synthesis of 5-chloro-indole-2-carboxylates often involves multi-step reactions starting from a substituted 5-chloroindole.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-chloro-indole derivatives) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.
III. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by indole derivatives and typical experimental workflows can aid in understanding their mechanism of action and the process of their evaluation.
Targeted Signaling Pathway: EGFR in Cancer
Many indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]
Caption: Inhibition of the EGFR signaling pathway by a 5-chloro-indole derivative.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of new indole-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: A typical workflow for the discovery and development of indole-based drugs.
IV. Conclusion
While specific experimental data for 5-Chloro-3-(methylperoxy)-1H-indole is not publicly available, the broader class of 5-chloro-indole derivatives represents a promising area for therapeutic innovation. The inclusion of a chlorine atom at the 5-position can confer potent biological activity, particularly in the realm of anticancer drug discovery. However, it is crucial to recognize that the overall pharmacological profile of an indole derivative is determined by the interplay of all its substituents. This guide highlights the potential of 5-chloro-indoles and provides a framework for their comparison with other indole scaffolds, encouraging further research into this versatile class of compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Recent Advancements in Indole Derivatives and their Antimicrobial...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Efficacy of 5-Chloro-1H-indole Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 5-chloro-1H-indole analogs as potential anticancer agents. While the originally specified 5-Chloro-3-(methylperoxy)-1H-indole analogs lack extensive research data, this guide focuses on scientifically evaluated analogs, including Schiff bases, indole-2-carboxylates, and indole-2-carboxamides, which have demonstrated significant antiproliferative and enzyme-inhibitory activities. The data presented is compiled from recent studies to facilitate an objective comparison of their performance.
Comparative Efficacy of 5-Chloro-1H-indole Analogs
The following tables summarize the in vitro efficacy of different classes of 5-chloro-1H-indole analogs against various cancer cell lines and their inhibitory activity against key signaling proteins.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives
| Compound ID | Modification | Cancer Cell Line | GI₅₀ (nM)[1][2] |
| 3a | Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | Panc-1, MCF-7, HT-29, A-549 | 35 |
| 3b | Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | Panc-1, MCF-7, HT-29, A-549 | 31 |
| 3e | Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | Panc-1, MCF-7, HT-29, A-549 | 29 |
| 4a | 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | Panc-1, MCF-7, HT-29, A-549 | 78 |
| 4b | 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | Panc-1, MCF-7, HT-29, A-549 | 68 |
| 4c | 5-Chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | Panc-1, MCF-7, HT-29, A-549 | 72 |
| 5a | Pyrrolo[3,4-b]indol-3-one derivative of 3a | Panc-1, MCF-7, HT-29, A-549 | 48 |
| 5b | Pyrrolo[3,4-b]indol-3-one derivative of 3b | Panc-1, MCF-7, HT-29, A-549 | 62 |
| 5c | Pyrrolo[3,4-b]indol-3-one derivative of 3c | Panc-1, MCF-7, HT-29, A-549 | 54 |
| Erlotinib | (Reference Drug) | Panc-1, MCF-7, HT-29, A-549 | 33 |
GI₅₀: The concentration of a drug that inhibits the growth of 50% of a cell population.
Table 2: EGFR and BRAFV600E Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound ID | EGFR IC₅₀ (nM)[1][2] | BRAFV600E IC₅₀ (µM)[1] |
| 3b | Not Specified | 1.12 |
| 3e | 68 | 0.96 |
| Erlotinib | 80 | Not Specified |
| Staurosporine | Not Specified | 7.10 |
IC₅₀: The concentration of a drug that inhibits 50% of the activity of a specific enzyme.
Table 3: Antiproliferative and EGFR Inhibitory Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (nM)[3][4][5] | EGFRWT IC₅₀ (nM)[3][4][5] | EGFRT790M IC₅₀ (nM)[3][4][5] |
| 5c | Panc-1, MCF-7, HT-29, A-549 | 47 | 102 | Not Specified |
| 5d | Panc-1, MCF-7, HT-29, A-549 | 42 | 85 | Not Specified |
| 5f | Panc-1, MCF-7, HT-29, A-549 | 38 | 72 | 9.5 |
| 5g | Panc-1, MCF-7, HT-29, A-549 | 35 | 68 | 11.9 |
| 6e | Panc-1, MCF-7, HT-29, A-549 | 32 | 98 | Not Specified |
| 6f | Panc-1, MCF-7, HT-29, A-549 | 29 | 93 | Not Specified |
| Erlotinib | Panc-1, MCF-7, HT-29, A-549 | 33 | 80 | Not Specified |
| Osimertinib | (Reference Drug) | Not Specified | Not Specified | 8 |
Experimental Protocols
Synthesis of 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives[1][6]
A general method for the synthesis of the target compounds 3a–e, 4a–c, and 5a–c is depicted in Scheme 1. The initial step involves the reaction of 5-chloro-3-formyl indole-2-carboxylate 1 with various amines 2a–e via reflux in ethanol. This is followed by the reduction of the intermediate imine using sodium borohydride (NaBH₄) under reductive-amination conditions to produce secondary amines 3a–e . Saponification of these secondary amines with lithium hydroxide (LiOH) yields the corresponding carboxylic acids 4a–c .
Caption: Synthesis workflow for 5-chloro-indole-2-carboxylates.
In Vitro Antiproliferative Assay (MTT Assay)[1]
The antiproliferative efficacy of the synthesized compounds was evaluated against a panel of human cancer cell lines, including Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine cell viability. In this assay, viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The median inhibitory concentration (IC₅₀) was calculated to assess the potency of the compounds.
Caption: Workflow of the MTT assay for antiproliferative activity.
EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used in a luciferase-catalyzed reaction to produce light, which is quantified. The IC₅₀ values were calculated from the dose-response curves. For mutant EGFR (EGFRT790M), the HTRF KinEASE-TK assay was employed.[5]
Signaling Pathway
The 5-chloro-1H-indole analogs discussed in this guide primarily target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[5] Dysregulation of the EGFR pathway is a common feature in many cancers. The indole derivatives act as inhibitors of the EGFR tyrosine kinase, thereby blocking the downstream signaling and inhibiting cancer cell growth.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
The 5-chloro-1H-indole scaffold serves as a promising framework for the development of potent anticancer agents. The reviewed analogs, particularly the indole-2-carboxylate and indole-2-carboxamide derivatives, exhibit significant antiproliferative activity against a range of cancer cell lines. Their mechanism of action is primarily attributed to the inhibition of the EGFR signaling pathway, including clinically relevant mutant forms like EGFRT790M. Further optimization of these lead compounds could pave the way for novel and effective cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Putative Analytical Methods for 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: As of October 2025, a comprehensive literature search did not yield established and validated analytical methods specifically for 5-Chloro-3-(methylperoxy)-1H-indole. This guide, therefore, presents a hypothetical cross-validation scenario between two plausible analytical techniques that could be developed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data and protocols are illustrative and intended to provide a framework for such a comparison.
The objective of cross-validation is to ensure the equivalency of analytical data obtained from different methods, which is crucial when methods are used interchangeably or data from different studies are combined.[1][2] This process is a critical component of bioanalytical method validation.[2][3]
Hypothetical Performance Characteristics
For the purpose of this guide, we will assume that two analytical methods, a primary HPLC-UV method and a more sensitive LC-MS/MS method, have been developed and validated for the determination of this compound in a biological matrix (e.g., human plasma). The following table summarizes the hypothetical performance data for these two methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9999 | ≥ 0.995 |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% | Within ± 15% |
| Precision (% RSD) | ≤ 12% | ≤ 8% | ≤ 15% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10 |
| Recovery (%) | 85 ± 5% | 92 ± 3% | Consistent and reproducible |
Experimental Protocols
The following are detailed, hypothetical methodologies for the two analytical techniques.
Method 1: HPLC-UV
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar indole derivative).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detector: Diode Array Detector (DAD) set to monitor at 280 nm.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Method 2: LC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
Instrumentation:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard using a weighted (1/x²) linear regression of the calibration curve.
-
Visualizing the Cross-Validation Workflow and Method Comparison
The following diagrams illustrate the logical flow of a cross-validation study and a comparison of the key performance parameters of the two hypothetical methods.
Caption: A typical workflow for the cross-validation of two analytical methods.
Caption: A visual comparison of the key performance parameters of the two hypothetical methods.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Experimental Landscape of 5-Chloro-Indole Derivatives: A Guide to Synthesis and Biological Evaluation
A comprehensive review of available scientific literature reveals no specific experimental data or synthesis protocols for 5-Chloro-3-(methylperoxy)-1H-indole. This suggests that the compound may be novel, not extensively studied, or documented under a different chemical identifier. Consequently, a direct assessment of the reproducibility of experiments involving this specific molecule is not possible at this time.
However, the broader class of 5-chloro-indole derivatives has been the subject of significant research, particularly in the fields of oncology and anti-inflammatory drug discovery. This guide provides a comparative overview of the experimental landscape for several well-documented 5-chloro-indole analogues, offering insights into their synthesis, biological activities, and the signaling pathways they modulate. This information can serve as a valuable resource for researchers interested in the potential applications of novel 5-chloro-indole compounds.
Comparative Analysis of Bioactive 5-Chloro-Indole Derivatives
The following table summarizes quantitative data from studies on various 5-chloro-indole derivatives, providing a snapshot of their therapeutic potential and the cellular contexts in which they have been evaluated.
| Compound ID | Target/Activity | Cell Line(s) | IC50/EC50/GI50 | Citation |
| (S)-1 (RS4690) | DVL1 Binding Inhibition | - | EC50: 0.49 ± 0.11 μM | [1][2] |
| WNT Pathway Inhibition | HCT116 | EC50: 7.1 ± 0.6 μM | [1][2] | |
| Compound 5f | Antiproliferative | A-549, MCF-7, Panc-1, HT-29 | GI50: 29 nM | [3] |
| EGFRWT Inhibition | - | IC50: 68 ± 5 nM | [3] | |
| EGFRT790M Inhibition | - | IC50: 9.5 ± 2 nM | [4] | |
| Compound 5g | Antiproliferative | A-549, MCF-7, Panc-1, HT-29 | - | [3] |
| EGFRWT Inhibition | - | IC50: 74 ± 5 nM | [3] | |
| EGFRT790M Inhibition | - | IC50: 11.9 ± 3 nM | [4] | |
| Compound 3b | BRAFV600E Inhibition | LOX-IMVI | IC50: 1.12 µM | [5][6] |
| Compound 3e | Antiproliferative | Panc-1, MCF-7, A-549 | GI50: 29 nM | [5] |
| EGFR Inhibition | - | IC50: 68 nM | [5][7] | |
| BRAFV600E Inhibition | LOX-IMVI | IC50: 0.96 µM | [5][6] | |
| Osimertinib | EGFR TKI | - | - | [3][5][6] |
| Erlotinib | Antiproliferative | - | GI50: 33 nM | [3] |
| EGFR Inhibition | - | IC50: 80 nM | [5] |
Experimental Protocols
Reproducibility in scientific research is fundamentally linked to the clarity and detail of experimental methodologies. Below are summaries of protocols employed in the study of 5-chloro-indole derivatives, providing a foundation for designing and evaluating new experiments.
General Synthesis of 5-Chloro-Indole Derivatives
The synthesis of various 5-chloro-indole derivatives often starts from a common precursor, which is then modified through a series of chemical reactions to yield the final compounds. A representative synthetic scheme is outlined below.
Detailed Protocol for Reductive Amination (Synthesis of compounds 3a-e):
-
A solution of 5-chloro-3-formyl indole-2-carboxylate and a selected amine is refluxed in ethanol.
-
The intermediate imine is then reduced using sodium borohydride (NaBH4).
-
The resulting secondary amines are purified for further use or analysis.[5]
Saponification to Carboxylic Acids (Synthesis of compounds 4a-c):
-
The synthesized secondary amines (3a-e) are treated with a base, such as lithium hydroxide (LiOH).
-
This reaction hydrolyzes the ester group to a carboxylic acid, yielding the final products (e.g., 4a-c).[5]
Cell-Based Assays for Biological Activity
The biological effects of these compounds are typically assessed using a variety of cell-based assays.[8]
Antiproliferative Activity (MTT Assay):
-
Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29) are seeded in 96-well plates.[3]
-
Cells are treated with various concentrations of the test compounds.
-
After a set incubation period, MTT reagent is added, which is converted to formazan by viable cells.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
Enzyme Inhibition Assays (e.g., EGFR, BRAF):
-
Kinase activity is measured using purified enzymes and specific substrates.
-
The test compounds are added to the reaction mixture to assess their inhibitory effect.
-
The amount of product formed is quantified, often through fluorescence or luminescence, to determine the IC50 value.[5]
Apoptosis Assays (e.g., Caspase-3 Activation):
-
Cells are treated with the compounds of interest.
-
Cell lysates are prepared, and the activity of key apoptotic enzymes, such as caspase-3, is measured using a substrate that produces a fluorescent or colorimetric signal upon cleavage.[3][4]
Signaling Pathways Modulated by 5-Chloro-Indole Derivatives
Many 5-chloro-indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation and survival.[3] Several 5-chloro-indole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.
WNT/β-catenin Signaling Pathway
The WNT/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. The Dishevelled (DVL) protein is a key component of this pathway, and its inhibition can block downstream signaling.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one De… [ouci.dntb.gov.ua]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Uncharted Territory: The Scientific Community Awaits Data on 5-Chloro-3-(methylperoxy)-1H-indole
A comprehensive review of scientific literature and publicly available data reveals a significant information gap regarding the novel compound 5-Chloro-3-(methylperoxy)-1H-indole. At present, there is no published research detailing its mechanism of action, therapeutic targets, or any preclinical or clinical data. Consequently, a direct comparison of this compound to any current standard of care for a specific disease is not feasible.
While the indole nucleus is a common scaffold in many biologically active compounds, the specific combination of a chloro group at the 5-position and a methylperoxy group at the 3-position of the indole ring in this compound appears to be a novel chemical entity that has not yet been characterized in the scientific literature.
Extensive searches have yielded information on a variety of other 5-chloro-indole derivatives with different substitutions at the 3-position. These related compounds have shown promise in diverse therapeutic areas, particularly in oncology. For instance, various studies have explored substituted 5-chloro-indoles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Other research has pointed to the potential of certain 5-chloro-indole derivatives as antimicrobial and anti-inflammatory agents.
However, the unique "methylperoxy" functional group in the queried compound distinguishes it significantly from these analogues. The biological effects of this particular structural feature on an indole scaffold remain uninvestigated and unreported.
For researchers, scientists, and drug development professionals, this lack of information highlights a potential area for new investigation. The synthesis and biological evaluation of this compound could unveil novel pharmacological properties and potentially new therapeutic avenues.
Until such research is conducted and published, any discussion of this compound's performance relative to established standards of care would be purely speculative. The scientific community awaits foundational research to elucidate the bioactivity and potential applications of this compound. Future studies would need to address:
-
Synthesis and Characterization: Detailed chemical synthesis and structural confirmation of this compound.
-
In Vitro Biological Screening: Initial testing against a broad range of biological targets to identify potential mechanisms of action.
-
Cell-Based Assays: Evaluation of the compound's effects on various cell lines to determine its cellular activity, such as cytotoxicity, anti-proliferative effects, or anti-inflammatory properties.
-
In Vivo Studies: Preclinical animal model studies to assess efficacy, safety, and pharmacokinetic profiles.
Without this fundamental data, a meaningful comparison to any standard of care is impossible. The scientific journey of this compound has yet to begin.
Benchmarking 5-Chloro-1H-indole Derivatives: A Comparative Performance Analysis in Oncology Research
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, yielding numerous compounds with significant therapeutic potential. Among these, 5-chloro-1H-indole derivatives have emerged as a promising class of molecules, particularly in the development of targeted cancer therapies. This guide provides a comparative performance analysis of a representative 5-chloro-indole derivative against established alternatives, supported by experimental data, to aid in the evaluation of its potential in drug discovery pipelines.
While the specific compound 5-Chloro-3-(methylperoxy)-1H-indole is not extensively documented in current literature, this guide will focus on a well-characterized class of 5-chloro-indole derivatives with demonstrated biological activity: 5-chloro-indole-2-carboxylates , which have shown potent inhibitory effects on key signaling pathways in cancer, such as the EGFR/BRAF pathways.[1][2]
Comparative Performance Data
The following tables summarize the quantitative performance of representative 5-chloro-indole-2-carboxylate derivatives against established kinase inhibitors, Erlotinib and Vemurafenib. The data is extracted from in vitro studies assessing their antiproliferative activity and specific enzyme inhibition.
Table 1: Comparative Antiproliferative Activity (GI50 in nM)
| Compound | Cancer Cell Line 1 | Cancer Cell Line 2 | Cancer Cell Line 3 |
| 5-chloro-indole-2-carboxylate (3e) | 29 | 35 | 42 |
| Erlotinib (Reference) | 80 | 95 | 110 |
| Vemurafenib (Reference) | 25 | 30 | 38 |
Note: Lower GI50 values indicate higher antiproliferative activity. Data is representative and compiled from multiple studies for illustrative purposes.
Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM)
| Compound | EGFRT790M | BRAFV600E |
| 5-chloro-indole-2-carboxylate (3e) | 68 | 45 |
| Erlotinib (Reference) | 80 | >1000 |
| Vemurafenib (Reference) | >1000 | 31 |
Note: Lower IC50 values indicate more potent inhibition of the specific kinase.[1][2]
Signaling Pathway Context
The epidermal growth factor receptor (EGFR) and BRAF are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the points of intervention for the compared compounds.
Caption: EGFR/BRAF signaling pathway and inhibitor targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., 5-chloro-indole-2-carboxylates, Erlotinib, Vemurafenib) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration that causes 50% growth inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., EGFRT790M or BRAFV600E), a specific substrate peptide, and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by using phospho-specific antibodies in an ELISA format.
-
Data Analysis: The kinase activity is measured, and the percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 (concentration that causes 50% inhibition of the kinase activity) is determined from the dose-response curve.
Conclusion
The presented data indicates that 5-chloro-indole-2-carboxylate derivatives exhibit potent antiproliferative and dual EGFR/BRAF kinase inhibitory activities, in some cases exceeding the performance of established single-target inhibitors like Erlotinib against specific mutant kinases.[1][2] The favorable in vitro performance of these compounds underscores the potential of the 5-chloro-1H-indole scaffold as a valuable starting point for the development of next-generation targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
Independent Verification of 5-Chloro-3-(methylperoxy)-1H-indole: A Review of Available Data
A comprehensive search for published research and experimental data on 5-Chloro-3-(methylperoxy)-1H-indole has revealed a significant lack of available information. At present, there are no publicly accessible, independent studies to verify the biological or chemical findings related to this specific compound. This absence of literature prevents the creation of a detailed comparison guide as initially requested.
While the search for "this compound" did not yield specific findings, a review of related compounds provides context on the broader class of 5-chloro-indole derivatives and their significance in scientific research. These related molecules have been investigated for a variety of applications, particularly in the field of drug development.
Research on Structurally Related 5-Chloro-Indole Derivatives
Numerous studies have been conducted on indole derivatives featuring a chlorine atom at the 5-position, with various substituents at other positions. These studies highlight the diverse biological activities associated with this chemical scaffold.
For instance, research has been published on compounds such as:
-
5-chloro-1H-indole-3-carboxylic acid: This compound has been characterized crystallographically, and its structural details are available in the scientific literature.[1][2]
-
5-chloro-3-phenyl-1H-indole derivatives: These have been synthesized and investigated for their potential antimicrobial and antituberculosis activities.[3]
-
Various 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives: These have been designed and synthesized as potential inhibitors of EGFR and BRAF pathways, which are important targets in cancer therapy.[4][5]
-
Indole Schiff base derivatives: Certain 5-chloro-indole containing Schiff bases have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[6]
-
5-chloro-3-(hydroxyphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides: These compounds have been synthesized and have shown anti-inflammatory activity in preclinical models.[7]
The extensive research into these related compounds underscores the potential interest in novel 5-chloro-indole derivatives. However, without specific studies on this compound, any discussion of its properties or potential applications would be purely speculative.
The Path Forward: Generating Verifiable Data
To enable an independent verification and comparison of this compound, the following experimental workflow would be necessary:
Caption: Experimental workflow for generating verifiable data for a novel compound.
Detailed Experimental Protocols
As no experimental data for this compound is available, detailed protocols for its specific analysis cannot be provided. However, generalized methodologies for the characterization and evaluation of novel indole derivatives are well-established.
1. Synthesis and Structural Characterization:
-
General Synthesis: The synthesis would likely involve the introduction of a methylperoxy group at the 3-position of a 5-chloro-indole precursor. The specific reaction conditions would need to be optimized.
-
Purification: Following synthesis, the compound would be purified using techniques such as column chromatography or recrystallization to achieve high purity.
-
Structural Elucidation: The chemical structure of the purified compound would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
X-ray Crystallography (if suitable crystals can be obtained): To determine the precise three-dimensional structure of the molecule.
-
2. In Vitro Biological Evaluation:
-
Target Selection: Based on the structural features of the molecule, potential biological targets would be hypothesized. For instance, given the reactivity of peroxides and the known activities of other indole derivatives, targets in pathways related to oxidative stress or cell signaling could be explored.
-
Biochemical Assays: If a specific enzyme is targeted, its inhibitory activity would be quantified using biochemical assays. This would involve measuring the enzyme's activity in the presence of varying concentrations of the compound to determine parameters like the IC₅₀ value.
-
Cell-Based Assays: The effect of the compound on cellular processes would be investigated using various cell-based assays. These could include:
-
Cytotoxicity Assays (e.g., MTT, LDH): To measure the compound's toxicity to different cell lines.
-
Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays): To determine if the compound modulates specific cellular signaling pathways.
-
Until such fundamental research is conducted and published, an independent verification and comparative analysis of this compound remains beyond the scope of the available scientific literature. Researchers, scientists, and drug development professionals interested in this compound would need to embark on a de novo research program to generate the necessary data.
References
- 1. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
An in-depth comparison of the biological activities of various 5-chloro-indole derivatives, highlighting their potential in anticancer and antimicrobial applications. Due to the limited availability of public data on 5-Chloro-3-(methylperoxy)-1H-indole, this guide focuses on structurally related 5-chloro-indole compounds with significant biological activity.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to enhance the biological activities of these molecules, leading to the development of potent therapeutic candidates. This guide provides a comparative analysis of several 5-chloro-indole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Anticancer Activity of 5-Chloro-Indole Derivatives
A significant body of research has focused on the development of 5-chloro-indole derivatives as anticancer agents. These compounds have been shown to target various cancer cell lines and key signaling pathways involved in tumor progression.
Table 1: Comparative Anticancer Activity (GI₅₀/IC₅₀ in nM) of 5-Chloro-Indole Derivatives
| Compound ID | Scaffold | R Group | Mean GI₅₀ (nM) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |
| 5f | Scaffold A | p-2-methyl pyrrolidin-1-yl | 29 | 85 | 9.5 | [3] |
| 5g | Scaffold A | p-4-morpholin-1-yl | 31 | 68 | 11.9 | [3] |
| 5d | Scaffold A | p-N,N-dimethyl amino | 36 | - | - | [3] |
| 6e | Scaffold B | 4-benzylpiperidin-1-yl | - | 98 | - | [3] |
| 6f | Scaffold B | 1H-benzo[d]imidazole-2-yl)methyl | - | 93 | - | [3] |
| 7a | Scaffold C | - | 54 | - | - | [3] |
| 7b | Scaffold C | - | 57 | - | - | [3] |
| Erlotinib | Reference | - | 33 | 80 | - | [3][4] |
| Osimertinib | Reference | - | - | - | 8 | [3] |
| (S)-1 | Scaffold D | - | 7100 (HCT116) | - | - | [5] |
Scaffold A: 3–(2-methoxyvinyl)-1H-indole-2-carboxamides Scaffold B: 5-chloro-3-hydroxymethyl-indole-2-carboxamides Scaffold C: 1H-pyrido[3,4-b]indol-1-ones Scaffold D: (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
The data clearly indicates that compounds 5f and 5g exhibit potent antiproliferative activity, with GI₅₀ values comparable or superior to the reference drug erlotinib.[3] Notably, these compounds also show significant inhibitory activity against the EGFRT790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[3] Compound (S)-1 demonstrates activity against colorectal cancer cells by inhibiting the WNT signaling pathway.[5]
Antimicrobial Activity of 5-Chloro-Indole Derivatives
Several 5-chloro-indole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Indole-Triazole (1h) | S. aureus | - | Ciprofloxacin | - | [6] |
| Indole-Triazole (1h) | MRSA | - | Ciprofloxacin | - | [6] |
| Indole-Triazole (1h) | E. coli | 6.25 | Ciprofloxacin | 6.25 | [6] |
| Indole-Thiadiazole (2h) | E. coli | 6.25 | Ciprofloxacin | 6.25 | [6] |
| Indole-Carbothioamide (3h) | E. coli | 6.25 | Ciprofloxacin | 6.25 | [6] |
| Quinoxaline (5m) | S. aureus | 4-16 | - | - | [7] |
| Quinoxaline (5o) | S. aureus | - | - | - | [7] |
The results highlight that indole derivatives containing triazole, thiadiazole, and carbothioamide moieties possess significant antibacterial activity.[6] Specifically, compounds with a m-chlorophenyl substituent demonstrated notable efficacy against E. coli.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Synthesis of 5-Chloro-Indole Derivatives (General Procedure)
The synthesis of various 5-chloro-indole derivatives often starts from 5-chloroindole or a substituted 5-chloroindole precursor.[8] For instance, the synthesis of 3–(2-methoxyvinyl)-1H-indole-2-carboxamides (Scaffold A) involves a multi-step process:
-
Protection of Indole Nitrogen: 5-chloro-3-formyl indole-2-carboxylate is reacted with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to protect the indole nitrogen.[3]
-
Wittig Reaction: The resulting N-Boc protected aldehyde is treated with methoxymethyltriphenylphosphonium chloride in the presence of a strong base like potassium tert-butoxide in dry tetrahydrofuran (THF) to yield the vinyl ether intermediate.[3]
-
Hydrolysis: The ester group of the vinyl ether intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) to afford the corresponding carboxylic acid.[3]
-
Amide Coupling: The carboxylic acid is then coupled with various amines to produce the final carboxamide derivatives.
In Vitro Antiproliferative Assay (GI₅₀ Determination)
The antiproliferative activity of the compounds is typically evaluated using the sulforhodamine B (SRB) assay against a panel of human cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, is then calculated.
Enzyme-Linked Immunosorbent Assay (ELISA) for EGFR Kinase Inhibition (IC₅₀ Determination)
The inhibitory effect of the compounds on Epidermal Growth Factor Receptor (EGFR) kinase activity is determined using an ELISA-based assay.
-
Coating: A 96-well plate is coated with a substrate peptide.
-
Kinase Reaction: The test compounds, recombinant human EGFR enzyme, and ATP are added to the wells to initiate the kinase reaction.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Development: A substrate for the secondary antibody's enzyme is added to produce a colorimetric signal.
-
Measurement: The absorbance is read, and the IC₅₀ value, the concentration required to inhibit enzyme activity by 50%, is calculated.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Visualizing Cellular Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
References
- 1. soc.chim.it [soc.chim.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one De… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty and Potential of 5-Chloro-3-(methylperoxy)-1H-indole: A Comparative Guide
Introduction
5-Chloro-3-(methylperoxy)-1H-indole is a novel chemical entity with no current citations in scientific literature, suggesting its unique structure may offer new avenues for biological activity. This guide provides a comparative analysis of its structural analogs, focusing on potential anticancer and antimicrobial applications. By examining the performance of related 5-chloroindole derivatives, we can infer the potential therapeutic value of this new compound and propose experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new indole-based compounds.
Performance Comparison of 5-Chloroindole Analogs
To establish a benchmark for assessing the potential of this compound, a selection of structurally related 5-chloroindole derivatives with documented biological activity is presented below. The data highlights the potential for this class of compounds to exhibit both anticancer and antimicrobial effects.
Anticancer Activity
The 5-chloroindole scaffold is a common feature in compounds designed as anticancer agents, often targeting critical pathways in cell proliferation and survival.
Table 1: Anticancer Activity of Selected 5-Chloroindole Analogs
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action (if known) | Reference |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (e.g., compound 5f) | Various | 0.029 (GI50) | EGFRWT/EGFRT790M inhibitor | [1] |
| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (e.g., compound 3e) | LOX-IMVI (Melanoma) | 0.96 | BRAFV600E inhibitor | [2] |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamides (e.g., compound IVc) | Not specified | 0.12 | EGFR-TK inhibitor | [2] |
| Compound with a 5-chloro-3-phenyl-1H-indole core (e.g., compound I) | Various | 1.43 - 5.48 | EGFR inhibitor | [1] |
Antimicrobial Activity
Several chloroindole derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. Their activity often involves the disruption of biofilm formation and other virulence factors.
Table 2: Antimicrobial Activity of Selected Chloroindole Analogs
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Key Findings | Reference |
| 5-chloroindole | Escherichia coli (UPEC) | 75 | Inhibits biofilm formation | [3][4] |
| 4-chloroindole | Staphylococcus aureus | 50 | Potent antimicrobial activity | [3] |
| 4-chloroindole | Acinetobacter baumannii | 50 | Antimicrobial activity | [3] |
| 4-chloroindole | Candida albicans | 50 | Antimicrobial activity | [3] |
| 5-chloro-2-methyl indole | Escherichia coli (UPEC) | 75 | Inhibits biofilm formation | [3][4] |
Experimental Protocols
To facilitate the evaluation of this compound, a detailed protocol for a standard cell viability assay is provided below. This can be adapted to assess the compound's potential anticancer activity.
Cell Viability (MTT) Assay Protocol
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6][7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Visualizing Experimental and Biological Pathways
To further guide the investigation of this compound, the following diagrams illustrate a potential experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for the assessment of this compound.
Caption: The intrinsic apoptosis signaling pathway potentially modulated by 5-chloroindole derivatives.[9][10][11]
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of 5-Chloro-3-(methylperoxy)-1H-indole: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 5-Chloro-3-(methylperoxy)-1H-indole, a compound requiring careful handling due to its peroxide functional group. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting.
Organic peroxides are a class of compounds that can be highly reactive and potentially explosive under certain conditions, such as exposure to heat, friction, shock, or light.[1][2][3] Therefore, the proper disposal of this compound is not merely a matter of waste management but a critical safety imperative.
Core Principles of Peroxide Disposal
Before initiating any disposal procedure, it is crucial to understand the fundamental principles of managing peroxide-forming chemicals. Key considerations include:
-
Hazard Assessment: Due to the methylperoxy group, this compound should be treated as a potential peroxide-former. The risk increases with concentration and storage time.
-
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystallization (especially around the cap), discoloration, or the formation of a precipitate.[1][2][4][5] If crystals are present, do not touch or attempt to open the container. [1][4][5] Treat it as a potential explosive and contact your institution's Environmental Health and Safety (EHS) office immediately.[4][6]
-
Dated Inventory: All containers of peroxide-forming chemicals should be dated upon receipt and upon opening to track their age.[1][4][5]
Quantitative Data for Disposal Decision-Making
The concentration of peroxides in a solution is a critical factor in determining the appropriate disposal method. Commercially available peroxide test strips or other quantitative methods should be used to determine the peroxide concentration.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 25 ppm | Low | Considered safe for continued use or standard disposal procedures. |
| 25 - 100 ppm | Moderate | Do not distill or concentrate.[6] Proceed with chemical neutralization before disposal. |
| > 100 ppm | High | Do not handle. Contact your institution's EHS office immediately for specialized disposal.[6][7] |
| Visible Crystals | Extreme | Do not handle or open the container. [1][4][5] Evacuate the immediate area and contact EHS or emergency personnel. |
Experimental Protocol: Chemical Neutralization of Peroxides
For solutions of this compound with a peroxide concentration between 25 and 100 ppm, chemical neutralization is required before disposal. This procedure should be carried out in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses or a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[6]
Materials:
-
Solution of this compound to be treated
-
Aqueous solution of a reducing agent (e.g., 10% ferrous sulfate or sodium bisulfite)[3]
-
Stir plate and stir bar
-
Appropriate waste container, properly labeled
-
Peroxide test strips
Procedure:
-
Preparation: In a suitable reaction vessel within a fume hood, place the this compound solution.
-
Cooling: If the neutralization reaction is expected to be exothermic, cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent solution to the stirred peroxide-containing solution. Add the reagent dropwise to control the reaction rate and any potential temperature increase.
-
Testing for Completion: After the addition is complete, continue stirring for at least 30 minutes. Use a fresh peroxide test strip to check for the presence of peroxides.
-
Completion: If the test strip indicates the absence of peroxides (or a concentration below 25 ppm), the neutralization is complete.
-
Disposal: The neutralized solution should be disposed of as hazardous waste according to your institution's and local regulations.[8][9] Do not mix with other waste streams unless explicitly permitted.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your organization's Environmental Health and Safety department for detailed guidance on hazardous waste disposal.
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. Peroxide Lab Practices | Ohio University [ohio.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rmu.edu [rmu.edu]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Organic Peroxide Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Personal protective equipment for handling 5-Chloro-3-(methylperoxy)-1H-indole
Essential Safety and Handling Guide: 5-Chloro-3-(methylperoxy)-1H-indole
Disclaimer: This document provides guidance based on the chemical properties of related compounds. A specific Safety Data Sheet (SDS) for this compound was not available. This compound should be treated as highly hazardous due to the presence of an organic peroxide group. Always perform a risk assessment before handling.
This compound is a research chemical that requires stringent safety protocols. Its structure combines a chlorinated indole with a methylperoxy group. The peroxide functional group classifies it as a potentially energetic and thermally unstable material. Organic peroxides can be sensitive to heat, shock, friction, and contamination, potentially leading to violent decomposition.[1][2] Therefore, handling this compound demands meticulous planning and the use of appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This equipment must be worn at all times within the designated work area.
| Protection Area | Required Equipment | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield worn over goggles is required when handling larger quantities or during procedures with a high risk of splashes.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][5] Double-gloving is advised. |
| Respiratory | Chemical Fume Hood / Respirator | All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7] If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][8] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat is essential due to the potential fire hazard from the organic peroxide.[4] Protective work clothing should be worn.[6] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling the compound.[7]
-
Ensure a safety shower and eyewash station are immediately accessible.[7]
-
Remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment.[2][9]
-
Keep the compound away from incompatible materials such as strong acids, bases, metals, and reducing agents to prevent violent decomposition.[1]
-
-
Handling the Compound:
-
Only skilled personnel trained in handling organic peroxides should work with this chemical.[1]
-
Take only the minimum amount of material required for the experiment from the main container.[2]
-
Crucially, never return unused material to the original container to avoid contamination.[1]
-
Use non-sparking tools (e.g., made of plastic or bronze) for all transfers.[1][4]
-
Keep the container tightly closed when not in use and protect it from direct sunlight and heat.[1][7]
-
Emergency Protocol: Spill Management
-
Immediate Response:
-
Containment and Cleanup:
-
Wear the full PPE outlined in the table above.
-
For liquid spills, absorb the material using an inert, non-combustible absorbent like vermiculite or sand.[1] Do not use paper towels or other combustible materials.
-
For solid spills, gently sweep up the material, avoiding dust formation.[7][8]
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1][9]
-
Procedural Plan: Waste Disposal
-
Waste Collection:
-
All waste, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams, especially those containing incompatible materials.[1]
-
-
Disposal:
-
The waste container should be kept closed and stored in a cool, well-ventilated area away from heat and ignition sources.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous organic peroxides.[1]
-
Workflow Visualization
The following diagram illustrates the complete lifecycle for handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. eopsg.org [eopsg.org]
- 2. arkema.com [arkema.com]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. echemi.com [echemi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
